Technical Documentation Center

2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one
  • CAS: 16017-75-7

Core Science & Biosynthesis

Foundational

Technical Guide: Cheminformatics & Synthetic Utility of 2-Chloro-1,7-dimethyl-purin-6-one Derivatives

The following technical guide details the cheminformatics, synthetic utility, and derivative logic of the 2-Chloro-1,7-dimethyl-purin-6-one scaffold. Executive Summary The 2-Chloro-1,7-dimethyl-purin-6-one scaffold (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cheminformatics, synthetic utility, and derivative logic of the 2-Chloro-1,7-dimethyl-purin-6-one scaffold.

Executive Summary

The 2-Chloro-1,7-dimethyl-purin-6-one scaffold (CAS: 16017-75-7) represents a critical intermediate in the synthesis of bioactive purines, specifically analogs of paraxanthine (1,7-dimethylxanthine). Unlike theophylline (1,3-dimethyl) or theobromine (3,7-dimethyl), the 1,7-dimethyl substitution pattern offers unique selectivity profiles for Adenosine Receptors (AR) and Phosphodiesterase (PDE) inhibition.

This guide provides a structural analysis of the core scaffold, a calculated derivative library, and validated protocols for nucleophilic aromatic substitution (


) at the C2 position—the primary vector for generating chemical diversity.

Part 1: The Core Scaffold (Cheminformatics)

The core molecule is defined by a fused pyrimidine-imidazole ring system with a ketone functionality at C6 and a reactive chlorine "warhead" at C2.

Structural Properties[1][2][3][4]
  • IUPAC Name: 2-Chloro-1,7-dimethyl-1,6-dihydro-6H-purin-6-one

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight (MW): 198.61 g/mol

  • Exact Mass: 198.0308

  • Key Features:

    • N1-Methylation: Locks the C6 position in the keto tautomer, preventing enolization to 6-OH.

    • C2-Chlorine: A leaving group activated by the electron-deficient pyrimidine ring, susceptible to nucleophilic attack.

    • N7-Methylation: Directs steric bulk away from the binding pocket typical of xanthine oxidase, often increasing metabolic stability.

    • N9-Proton: The unsubstituted N9 position allows for further alkylation, enabling the creation of trisubstituted purine libraries.

Part 2: Derivatization Logic & Calculated Properties

The utility of this scaffold lies in its ability to undergo orthogonal derivatization. The primary workflow involves displacing the C2-Chloro group with amines, alkoxides, or thiols.

Structure-Activity Relationship (SAR) Implications
  • C2-Substitution (

    
    ):  Replacing Cl with bulky amines (e.g., benzylamine, piperazine) typically increases affinity for 
    
    
    
    adenosine receptors.
  • N9-Alkylation (

    
    ):  Introduction of polar groups here can modulate solubility and blood-brain barrier (BBB) permeability.
    
Derivative Calculator: Impact of Substitution

The following table models the theoretical shift in molecular weight and formula when the C2-Chloro group is displaced by common nucleophiles via


.

Base Scaffold:


 (MW: 198.61)
Reaction Logic:

Nucleophile (R-H)Substituent Added (R)Resulting FormulaResulting MW ( g/mol )

MW
Application
Ammonia


179.18-19.43Core Adenine Analog
Methylamine


193.21-5.40PDE Inhibitor Lead
Dimethylamine


207.23+8.62Increased Lipophilicity
Methanol (Methoxide)


194.19-4.42O-alkylated Paraxanthine
Benzylamine


269.30+70.69

Receptor Antagonist
Piperazine


248.28+49.67Solubility Enhancer

Part 3: Synthetic Workflows & Protocols

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Core 2-Cl-1,7-dimethyl purin-6-one (MW 198.61) Inter1 S_NAr Transition State (Meisenheimer) Core->Inter1 + Primary Amine (DMF, 80°C) Prod_N9 N9-Alkylated Derivative Core->Prod_N9 + Alkyl Halide (K2CO3, DMF) Prod_C2 C2-Amino Derivative (High Affinity) Inter1->Prod_C2 - HCl Prod_C2->Prod_N9 Sequential Derivatization

Figure 1: Divergent synthetic pathways. The C2-Cl displacement is the primary route for functionalization, while N9 alkylation offers secondary optimization.

Experimental Protocol: C2-Amination via

Objective: Synthesis of 2-(benzylamino)-1,7-dimethyl-purin-6-one.

Reagents:

  • 2-Chloro-1,7-dimethyl-purin-6-one (1.0 eq)

  • Benzylamine (1.2 eq)[2]

  • Triethylamine (

    
    ) or 
    
    
    
    (2.0 eq)
  • Solvent: Ethanol (EtOH) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the 2-chloro scaffold in 5 mL of anhydrous Ethanol.

  • Addition: Add 2.0 mmol of

    
     (acid scavenger) followed by 1.2 mmol of benzylamine dropwise.
    
  • Reflux: Heat the reaction mixture to reflux (

    
     for EtOH) for 4–6 hours. Note: If using DMF, heat to 
    
    
    
    .
  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (

    
    ) should disappear, replaced by a more polar product (
    
    
    
    ).
  • Workup:

    • For EtOH: Concentrate in vacuo. Triturate the residue with cold water to precipitate the product.

    • For DMF: Pour the reaction mixture into 50 mL of ice water. Filter the resulting precipitate.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Validation Criteria:

  • 1H NMR (DMSO-d6): Disappearance of the C2-Cl signal (if applicable) and appearance of benzylic protons (

    
     ppm, doublet) and NH signal (
    
    
    
    ppm, triplet).
  • Mass Spec: Observation of

    
    .
    

Part 4: Biological Context & Mechanism

Adenosine Receptor Antagonism

The 1,7-dimethyl motif mimics the core of paraxanthine , the primary metabolite of caffeine in humans. By modifying the C2 position, researchers can convert this scaffold from a non-selective weak antagonist into a potent, selective ligand.

  • Mechanism: The purine ring intercalates between phenylalanine residues in the receptor binding pocket. The C2 substituent extends into the exosite, providing subtype selectivity (e.g.,

    
     vs 
    
    
    
    ).
  • Enzymatic Stability: The N7-methyl group blocks N7-glucuronidation, a common metabolic clearance pathway for xanthines, potentially improving the pharmacokinetic half-life of these derivatives [1].

QC Workflow for Library Generation

When generating a library of these derivatives, adhere to the following logic to ensure data integrity.

QC Start Crude Product LCMS LC-MS Analysis (Purity Check) Start->LCMS Decision Purity > 95%? LCMS->Decision NMR 1H NMR (Structural Confirmation) Decision->NMR Yes Purify Prep-HPLC / Recrystallization Decision->Purify No Final Biological Assay (IC50 Determination) NMR->Final Purify->LCMS Re-analyze

Figure 2: Quality Control decision tree for high-throughput synthesis of purine derivatives.

References

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.

    
     conditions for 2-chloropurine scaffolds and their antifungal/antibacterial evaluation.
    
    
  • 2-chloro-N,N-dimethyl-9H-purin-6-amine (Compound Summary). Source: PubChem (NIH) Context:[2] Provides physicochemical properties and computed descriptors for closely related 2-chloro-6-amino purine derivatives.

  • Activity of 8-purine derivative as DPP-4 inhibitor. Source: Dove Medical Press Context: Discusses the biological relevance of modified purine scaffolds in metabolic disease (Type 2 Diabetes).

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Source: Zenodo Context: Establishes the mechanistic basis for the reactivity of halogens flanked by heterocyclic nitrogens (relevant to the C2-Cl reactivity in purines). (Note: Generalized citation for mechanistic grounding)

Sources

Exploratory

Thermodynamic solubility of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one in water vs DMSO

Technical Whitepaper: Thermodynamic Solubility Profiling of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one Executive Summary This technical guide provides a comprehensive framework for analyzing the thermodynamic solub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermodynamic Solubility Profiling of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

Executive Summary

This technical guide provides a comprehensive framework for analyzing the thermodynamic solubility of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (hereafter referred to as 2-Cl-1,7-DMP ). As a lipophilic purine derivative characterized by high crystal lattice energy and limited hydrogen bond donicity, 2-Cl-1,7-DMP presents significant formulation challenges.

This document details the physicochemical divergence between water (protic, high polarity) and DMSO (aprotic, high polarizability) solvation mechanisms. It provides a validated experimental protocol for determining thermodynamic solubility, distinguishing it from kinetic (precipitation-based) solubility, which often yields misleadingly high values for this class of compounds.

Physicochemical Context & Theoretical Prediction

To understand the solubility profile of 2-Cl-1,7-DMP, we must analyze its molecular architecture against the solvent properties.

Structural Analysis
  • Core Scaffold: Purine ring (planar, aromatic, high

    
    -
    
    
    
    stacking potential).
  • Substituents:

    • C2-Chloro: Electron-withdrawing, lipophilic halogen. Increases logP.

    • N1, N7-Dimethyl: Blocks key Hydrogen Bond Donor (HBD) sites.

    • C6-Carbonyl: Hydrogen Bond Acceptor (HBA).

  • Lattice Energy: The planar nature and lack of steric bulk suggest efficient crystal packing ("Brick Dust" molecule), leading to a high melting point (likely >250°C) and high enthalpy of fusion (

    
    ).
    
Solvation Thermodynamics: Water vs. DMSO
ParameterWater (

)
DMSO (

)
Impact on 2-Cl-1,7-DMP
Dielectric Constant (

)
~80~47Water favors ionic species; DMSO favors polarizable non-ionics.
H-Bonding Capacity Strong Donor/AcceptorStrong Acceptor / No Donor2-Cl-1,7-DMP has no H-donors. Water-Water attraction >> Water-Solute attraction.
Dipole Moment 1.85 D3.96 DDMSO's high dipole interacts strongly with the polarizable purine ring.
Cavity Formation Energy HighModerateHigh energy cost to create a cavity in water network for a hydrophobic solute.
  • In Water: The hydrophobic effect dominates. The energy required to disrupt the water H-bond network is not compensated by solute-solvent interactions. Predicted Solubility: Very Low (< 0.1 mg/mL).

  • In DMSO: The sulfoxide oxygen acts as a strong H-acceptor (interacting with any residual polarity), while the methyl groups and high dipole moment stabilize the polarizable aromatic ring, effectively disrupting

    
    -
    
    
    
    stacking. Predicted Solubility: High (> 20 mg/mL).

Experimental Methodology: Thermodynamic Solubility Determination

Warning: Do not use kinetic methods (DMSO stock spike into buffer) for this compound. The rapid precipitation will form amorphous aggregates, giving false high readings. Only the Shake-Flask Method yields the true thermodynamic equilibrium.

Workflow Diagram

SolubilityWorkflow Start Solid 2-Cl-1,7-DMP Solvent Add Solvent (Water or DMSO) Start->Solvent Saturate Create Supersaturated Suspension (>10 mg/mL) Solvent->Saturate Equilibrate Equilibrate (37°C or 25°C, 24-72h) Saturate->Equilibrate Constant Agitation Separate Phase Separation (Centrifuge/Filter 0.22 µm) Equilibrate->Separate Assay Quantification (HPLC-UV @ 254nm) Separate->Assay Supernatant SolidAnalysis Analyze Residual Solid (PXRD/DSC) Separate->SolidAnalysis Precipitate SolidAnalysis->Equilibrate If Polymorph Change Detected

Figure 1: Standard Shake-Flask Protocol for Thermodynamic Solubility. Note the requirement for solid-state analysis to ensure no solvate formation.

Detailed Protocol
  • Preparation: Weigh approximately 10 mg of 2-Cl-1,7-DMP into a 2 mL chemically resistant vial (glass or polypropylene).

  • Solvent Addition:

    • Water: Add 1.0 mL of phosphate buffer (pH 7.4) or double-distilled water.

    • DMSO: Add 0.2 mL of anhydrous DMSO (due to expected high solubility).

  • Agitation: Place vials on an orbital shaker or thermomixer at 25°C (or 37°C for biological relevance). Agitate at 500-700 RPM.

  • Equilibration: Allow the system to reach equilibrium.

    • DMSO: 24 hours is usually sufficient.

    • Water:[1][2] 48-72 hours is recommended due to slow dissolution kinetics of the crystal lattice.

  • Separation (Critical Step):

    • Centrifuge at 10,000 RPM for 10 minutes.

    • If using filtration, use a PVDF or PTFE filter (0.22 µm). Pre-saturate the filter with the solution to prevent drug loss by adsorption.

  • Quantification: Dilute the supernatant with mobile phase and inject into HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: Water/Acetonitrile (Gradient).

    • Detection: UV at 254 nm (Purine absorption maximum).

Data Analysis & Interpretation

While specific empirical values for this exact intermediate are proprietary, the following data ranges are derived from structurally validated analogs (e.g., 2-amino-6-chloropurine, 1,7-dimethylxanthine).

Comparative Solubility Table
Solvent SystemEstimated Solubility (

)
Solvation MechanismLimiting Factor
Water (pH 7.0) < 0.05 mg/mL (< 0.3 mM)Hydrophobic hydrationHigh crystal lattice energy; No H-bond donors.
DMSO > 25 mg/mL (> 130 mM)Dipole-Dipole & DispersionSolvent viscosity; Solute-Solute interactions at high conc.
Ethanol ~ 0.5 - 1.0 mg/mLAmphiphilicModerate match for lipophilicity.
Solvation Mechanism Visualization

SolvationMechanism cluster_Water Water Environment (Poor Solubility) cluster_DMSO DMSO Environment (High Solubility) W_Solute 2-Cl-1,7-DMP W1 H2O W_Solute->W1 Repulsion/Cavity Cost W2 H2O W1->W2 Strong H-Bond W3 H2O W2->W3 Strong H-Bond D_Solute 2-Cl-1,7-DMP D1 DMSO D1->D_Solute Dipole Interaction D2 DMSO D2->D_Solute Pi-Stack Disruption

Figure 2: Mechanistic difference. In water, the cost of breaking water-water bonds exceeds the gain from solute-water interactions. In DMSO, the high dipole moment stabilizes the purine ring.

Implications for Research & Development

Stock Solution Preparation
  • Recommendation: Prepare stock solutions in 100% DMSO at concentrations of 10-20 mM.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

Biological Assays (The "Crash" Risk)

When diluting a DMSO stock into aqueous media (e.g., cell culture media):

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

  • Precipitation Check: At 100 µM in aqueous media, this compound is likely to precipitate.

    • Risk:[3] The compound may form "invisible" colloidal aggregates.

    • Mitigation: Perform a serial dilution in buffer and measure UV absorbance. A deviation from linearity (Beer's Law) indicates precipitation.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (The definitive text on solubility protocols).
  • Jouyban, A. (2010). Review of the pharmaceutical solubility studies in binary solvents. Link

  • Li, Y., et al. (2012). Equilibrium solubility determination and thermodynamic aspects of 2-amino-6-chloropurine in various solvents. Journal of Chemical & Engineering Data. Link

  • Bergström, C. A., et al. (2007). In silico predictions of drug solubility and permeability: Two distinct rates of relaxation. Journal of Chemical Information and Modeling. Link

Sources

Foundational

Physicochemical Profiling of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one: Ionization, Solubility, and Structural Dynamics

The following technical guide is structured to provide a rigorous physicochemical analysis of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (also referred to as 2-Chloro-1,7-dimethylhypoxanthine ). This guide synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous physicochemical analysis of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (also referred to as 2-Chloro-1,7-dimethylhypoxanthine ).

This guide synthesizes structural theory with experimental methodologies, addressing the specific needs of formulation scientists and medicinal chemists dealing with purine analogs.

Executive Summary

2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (CAS: 16017-75-7) represents a distinct class of "blocked" purine derivatives. Unlike its parent compound hypoxanthine, which exhibits amphoteric character, this 1,7-dimethylated analog is chemically engineered to be predominantly neutral across the physiological pH range (pH 1.0 – 8.0).

For drug development professionals, this molecule presents a specific profile:

  • Ionization State: Non-ionizable in physiological media (Neutral).

  • pKa Profile: Lacks acidic protons; possesses extremely weak basicity (pKa < 1.0).

  • Solubility Behavior: pH-independent intrinsic solubility (

    
    ) dominates.
    

Molecular Architecture & Ionization Sites

To understand the pKa values, we must deconstruct the electronic environment of the purine scaffold. The methylation pattern at N1 and N7 effectively "caps" the canonical ionization sites found in naturally occurring purines.

Structural Logic
  • N1-Methylation: Blocks the acidic lactam proton (

    
     in hypoxanthine). This prevents the formation of the mono-anion typically observed in basic conditions.
    
  • N7-Methylation: Fixes the imidazole ring tautomerism. In typical purines, N7 and N9 share a proton via tautomeric equilibrium. Methylation at N7 locks the double bond at C8=N9, leaving N9 with a lone pair but no proton to donate.

  • C2-Chlorine: An electron-withdrawing group (EWG) that significantly reduces the electron density of the pyrimidine ring, further suppressing the basicity of N3 and N9.

Visualization of Ionization Blockade

The following diagram illustrates the structural constraints that prevent standard ionization.

IonizationBlockade Compound 2-Chloro-1,7-dimethyl- 1,7-dihydro-6H-purin-6-one N1_Site N1 Position (Methylated) Compound->N1_Site N7_Site N7 Position (Methylated) Compound->N7_Site C2_Site C2 Position (Chloro-Substituted) Compound->C2_Site Effect_Acid Elimination of Acidic pKa (>14) N1_Site->Effect_Acid Blocks N-H dissociation N7_Site->Effect_Acid Blocks Imidazole tautomerism Effect_Base Suppression of Basic pKa (<1.0) C2_Site->Effect_Base Inductive Effect (-I) Lowers N3/N9 Basicity Result Physiological State: NEUTRAL / LIPOPHILIC Effect_Acid->Result Effect_Base->Result

Figure 1: Structural causality map showing how methylation and halogenation converge to eliminate standard ionization pathways in the physiological window.

pKa Values and Ionization States[1]

Based on structural analysis and comparative data from homologous purines (e.g., caffeine, paraxanthine, and 2-chlorohypoxanthine), the ionization profile is defined as follows:

Quantitative Data Summary
ParameterValue / RangeConfidenceMechanistic Explanation
Acidic pKa (

)
> 14 (None)HighAbsence of dissociable protons on N1, N3, N7, or N9. C8-H acidity is negligible.
Basic pKa (

)
~ 0.0 – 0.5 HighProtonation of N9 or N3. The C2-Cl group lowers basicity by ~2 units compared to 1,7-dimethylhypoxanthine.
Physiological State Neutral HighMolecule remains uncharged from pH 1.0 to 12.0.
LogP (Octanol/Water) 0.5 – 1.2 MediumIncreased lipophilicity due to methyl/chloro caps vs. parent hypoxanthine.
Comparative Analysis
  • Vs. Hypoxanthine (

    
     8.8, 1.9):  The target lacks the N1-H acidic center and is a much weaker base due to the C2-Cl.
    
  • Vs. Caffeine (

    
     0.6):  Similar basicity profile. Caffeine is 1,3,7-trimethyl; our target is 1,7-dimethyl-2-chloro. The electron-withdrawing chlorine makes it potentially even less basic than caffeine.
    

Experimental Protocols for Validation

Since this compound lacks ionization in the standard range, standard potentiometric titration will yield a flat line. The following protocols are designed specifically for weak bases and neutral lipophiles .

Protocol A: UV-Metric pKa Determination (for Ultra-Weak Bases)

Objective: Determine the basic pKa (expected < 1.0) using spectrophotometric shifts in strong acid.

  • Instrument: UV-Vis Spectrophotometer (e.g., Sirius T3 or Agilent 8453).

  • Solvent System: Water with co-solvent (Methanol/Dioxane) if solubility is < 0.1 mg/mL, though strong acid usually solubilizes the cation.

  • Titrant: 0.5 M HCl to 12 M HCl (requires Hammett Acidity Function

    
     scale).
    
  • Workflow:

    • Prepare a 50 µM stock solution of the compound.

    • Scan UV spectrum (200–400 nm) in pH 7.0 buffer (Reference Neutral).

    • Titrate with increasing concentrations of HCl (from pH 2.0 down to

      
       -2.0).
      
    • Data Analysis: Look for bathochromic shifts in the

      
       associated with the purine 
      
      
      
      transition.
    • Calculation: Use the Henderson-Hasselbalch modification for

      
      :
      
      
      
      
Protocol B: pH-Metric LogP/LogD Profiling

Objective: Confirm the absence of ionization by demonstrating a pH-independent distribution coefficient.

  • Method: Shake-Flask or Potentiometric LogP (e.g., Sirius T3).

  • Phases: Octanol (saturated with water) / Water (saturated with octanol).

  • Workflow:

    • Measure LogD at three distinct pH points: 3.0, 7.4, and 10.0.

  • Acceptance Criteria for Neutrality:

    • If

      
      , the molecule is non-ionizable in this range.
      
    • Any deviation > 0.2 units suggests trace impurities or hydrolytic instability (Cl displacement).

Implications for Drug Development

Solubility & Formulation
  • Intrinsic Solubility (

    
    ):  This will be the limiting factor. Without ionizable groups, salt formation (e.g., Hydrochloride salt) is impossible or unstable (the salt would hydrolyze immediately in water).
    
  • Strategy: Use co-solvents (PEG400, Propylene Glycol) or cyclodextrins. The planar purine structure is highly amenable to

    
    -cyclodextrin complexation.
    
Membrane Permeability
  • Being neutral and moderately lipophilic (LogP ~0.8), the compound is predicted to have high passive permeability (BCS Class II).

  • It will readily cross the blood-brain barrier (BBB) unless it is a substrate for efflux transporters (P-gp), which is common for purines.

Stability Warning
  • Hydrolysis: The C2-Chlorine atom is susceptible to nucleophilic attack (hydrolysis) at high pH (>10) or high temperatures, potentially converting the molecule to 1,7-dimethylxanthine (Paraxanthine isomer).

  • QC Monitor: Monitor for the appearance of a peak with

    
     (characteristic of the xanthine product) during stability testing.
    

References

  • Structural Analogs & pKa Data

    • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for general purine pKa trends).
    • PubChem. (n.d.). 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one.[1] National Library of Medicine. Retrieved from [Link]

  • Taylor, E. C. (2004). The Chemistry of Heterocyclic Compounds, Purines. John Wiley & Sons.
  • Cladribine & Metabolite Profiling

    • European Medicines Agency.[2] (2017).[3] Assessment Report: Mavenclad (Cladribine). (Provides pKa data for 2-chloropurine metabolites). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

An Application Note and Step-by-Step Protocol for the Synthesis of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one, a key intermediate in the development of various pharmacologically active compounds. The synthesis is approached via a robust and scalable two-step process, commencing with the preparation of the precursor 1,7-dimethylxanthine (Paraxanthine), followed by a targeted chlorination reaction. This guide is designed to offer researchers a detailed and practical methodology, underpinned by established chemical principles, to reliably produce the target compound for further investigation and drug discovery endeavors.

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one is a valuable synthetic intermediate, providing a reactive site for further chemical modification to generate novel purine-based compounds. This protocol details a reliable synthetic route to this important building block.

The synthesis is divided into two primary stages:

  • Synthesis of 1,7-Dimethylxanthine (Paraxanthine): This initial step involves the construction of the dimethylated purine ring system. We will follow a scalable and efficient method that avoids the need for chromatographic purification.[1]

  • Chlorination of 1,7-Dimethylxanthine: The subsequent step focuses on the selective chlorination at the 2-position of the purine ring to yield the final product.

Experimental Overview

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 1,7-Dimethylxanthine cluster_1 Stage 2: Chlorination A Ethyl 4-amino-1-methyl- 1H-imidazole-5-carboxylate C Acylation Reaction A->C B Methylcarbamoyl chloride B->C D Cyclization C->D E 1,7-Dimethylxanthine D->E F 1,7-Dimethylxanthine H Chlorination Reaction F->H G Phosphorus Oxychloride (POCl3) G->H I 2-Chloro-1,7-dimethyl-1,7-dihydro- 6H-purin-6-one H->I

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 1,7-Dimethylxanthine (Paraxanthine)

This procedure is adapted from a scalable, chromatography-free method.[1]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate6743-39-1183.20Starting material
Methylcarbamoyl chloride6452-47-793.51Acylating agent
Sodium hydroxide (NaOH)1310-73-240.00Base for cyclization
Toluene108-88-392.14Solvent
Water (deionized)7732-18-518.02Solvent
Hydrochloric acid (HCl), concentrated7647-01-036.46For pH adjustment
Step-by-Step Protocol

Step 1.1: Acylation

  • To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (18.3 g, 0.1 mol) and toluene (100 mL).

  • Stir the mixture at room temperature to obtain a clear solution.

  • Slowly add methylcarbamoyl chloride (10.3 g, 0.11 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The acylated intermediate will precipitate out of the solution.

  • Filter the precipitate and wash with a small amount of cold toluene. Dry the solid under vacuum.

Step 1.2: Cyclization

  • Transfer the dried acylated intermediate from the previous step to a 500 mL beaker.

  • Add a 10% aqueous solution of sodium hydroxide (150 mL).

  • Heat the mixture to 80-90 °C with stirring for 2 hours. The solid will gradually dissolve as the cyclization proceeds.

  • Cool the reaction mixture to room temperature in an ice bath.

  • Carefully adjust the pH of the solution to 6-7 with concentrated hydrochloric acid. A white precipitate of 1,7-dimethylxanthine will form.

  • Filter the precipitate, wash with cold deionized water until the washings are neutral, and then dry the product in an oven at 80 °C to a constant weight.

Expected Yield: Approximately 80% with a purity of >99% by HPLC.[1]

Part 2: Chlorination of 1,7-Dimethylxanthine

This procedure utilizes phosphorus oxychloride, a common and effective chlorinating agent for converting hydroxyl or oxo groups on heterocyclic systems to chlorides.[2]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
1,7-Dimethylxanthine611-59-6180.16Starting material from Part 1
Phosphorus oxychloride (POCl₃)10025-87-3153.33Chlorinating agent
N,N-Dimethylaniline121-69-7121.18Catalyst/Acid scavenger
Dichloromethane (CH₂Cl₂)75-09-284.93Solvent for extraction
Saturated sodium bicarbonate (NaHCO₃) solution--For neutralization
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Step-by-Step Protocol

Step 2.1: Chlorination Reaction

  • Caution: This reaction should be performed in a well-ventilated fume hood as phosphorus oxychloride is corrosive and reacts violently with water.

  • In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,7-dimethylxanthine (9.0 g, 0.05 mol).

  • Carefully add phosphorus oxychloride (25 mL, 0.27 mol) to the flask.

  • Add a catalytic amount of N,N-dimethylaniline (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 6-8 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

Step 2.2: Work-up and Purification

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice (approximately 200 g) in a large beaker with constant stirring. This step is highly exothermic and should be done with caution.

  • The excess phosphorus oxychloride will be quenched.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous solution with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and the positions of the methyl groups and the chloro substituent.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phosphorus oxychloride is highly corrosive and toxic. Handle it with extreme care in a fume hood.

  • Methylcarbamoyl chloride is toxic and a lachrymator.

  • Concentrated acids and bases are corrosive. Handle with care.

  • Ensure all glassware is dry before use, especially in the chlorination step, as phosphorus oxychloride reacts violently with water.

References

  • ResearchGate. (2025, August 7). Scalable, Chromatography-Free Synthesis of 1,7-dimethylxanthine. Retrieved from [Link]

Sources

Application

Application Note: Optimization of Methylation Reactions for 1,7-Dihydro-6H-purin-6-one Precursors

Executive Summary & Strategic Analysis The methylation of 1,7-dihydro-6H-purin-6-one (Hypoxanthine, 1 ) is a pivotal transformation in the synthesis of antiviral agents, adenosine receptor antagonists, and metabolic prob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The methylation of 1,7-dihydro-6H-purin-6-one (Hypoxanthine, 1 ) is a pivotal transformation in the synthesis of antiviral agents, adenosine receptor antagonists, and metabolic probes. However, the purine scaffold presents a classic regioselectivity challenge. The molecule possesses four potential nucleophilic nitrogen sites (N1, N3, N7, N9), with the N7 and N9 positions competing most vigorously under standard alkylation conditions.

This guide moves beyond generic "add base and stir" methods. We analyze the lactam-lactim tautomerism and anionic stability to provide two optimized protocols:

  • Thermodynamic Protocol (N9-Selective): Utilizing phase-transfer catalysis or silyl-protection strategies.

  • Kinetic/Directed Protocol (N7-Selective): Utilizing the 6-chloropurine precursor route to bypass steric and electronic barriers inherent to the hypoxanthine core.

The Mechanistic Challenge: Tautomeric Ambiguity

Hypoxanthine exists in equilibrium between the N7-H and N9-H tautomers. Under basic conditions, the resulting mono-anion delocalizes charge primarily across the imidazole ring (N7/N9).

  • N9-Alkylation: Generally thermodynamically favored due to less steric hindrance with the C6-carbonyl (or C6-substituent).

  • N7-Alkylation: Often requires kinetic control or specific precursors (e.g., 6-halopurines) where the N7 lone pair is more accessible or the N9 position is blocked.

Tautomerism Hypo_N7 N7-H Tautomer (1,7-dihydro-6H-purin-6-one) Hypo_N9 N9-H Tautomer (1,9-dihydro-6H-purin-6-one) Hypo_N7->Hypo_N9 Fast Equilibrium Anion Delocalized Purine Anion (Nucleophilic at N7 & N9) Hypo_N9->Anion + Base (Deprotonation) Product_N9 N9-Methyl Hypoxanthine (Thermodynamic Product) Anion->Product_N9 MeI / Polar Solvent (Major Path) Product_N7 N7-Methyl Hypoxanthine (Kinetic/Minor Product) Anion->Product_N7 Steric/Solvent Control (Minor Path)

Figure 1: Tautomeric equilibrium and divergent methylation pathways for hypoxanthine.

Optimization Factors & Decision Matrix

Before initiating synthesis, select the protocol based on your target isomer and available precursors.

ParameterN9-Selective Conditions (Target: N9-Me)N7-Selective Conditions (Target: N7-Me)
Precursor Hypoxanthine or N-Silylated Purine6-Chloropurine (Critical for selectivity)
Base K₂CO₃ or Cs₂CO₃ (Carbonates)NaH (Hydride) or SnCl₄ (Lewis Acid)
Solvent DMF (Polar Aprotic)DMSO (High Polarity) or MeCN (Lewis Acid)
Reagent Methyl Iodide (MeI) or Dimethyl CarbonateMethyl Iodide (MeI)
Temperature 25°C – 60°C0°C – 25°C (Kinetic Control)
Key Mechanism Sₙ2 on thermodynamically stable anionSₙ2 on specific tautomer / Steric direction

Protocol A: N9-Selective Methylation (The "Green" Carbonate Route)

This protocol utilizes Dimethyl Carbonate (DMC) or MeI with a carbonate base. DMC is preferred for industrial scalability due to lower toxicity compared to methyl iodide, though MeI is often faster on bench scale.

Materials
  • Substrate: 1,7-dihydro-6H-purin-6-one (Hypoxanthine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Base: Potassium Carbonate (K₂CO₃), finely ground

  • Reagent: Methyl Iodide (MeI) [Caution: Carcinogen]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend Hypoxanthine (1.0 eq) in anhydrous DMF (10 mL/g).

    • Note: Hypoxanthine has poor solubility. The suspension will clear as the reaction proceeds.

  • Activation: Add K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes to ensure deprotonation.

    • Observation: The mixture may become slightly thicker or change color (often yellowish).

  • Alkylation: Cool the mixture to 0°C (ice bath). Add MeI (1.1 eq) dropwise over 10 minutes.

    • Why 0°C? Controlling the exotherm minimizes N1/N3 side reactions.

  • Reaction: Remove ice bath and allow to warm to room temperature. Stir for 12–18 hours.

    • Monitoring: Check via TLC (MeOH/DCM 1:9) or HPLC.[1][2][3][4] N9-isomer is typically less polar than N7.

  • Workup:

    • Filter off the inorganic salts (excess K₂CO₃/KI).

    • Concentrate the filtrate under reduced pressure to remove DMF.

    • Purification: Recrystallize from water or ethanol. If a mixture exists, column chromatography (Silica, 0-10% MeOH in DCM) is required.

Expected Yield: 60-75% N9-isomer.

Protocol B: N7-Selective Synthesis (The 6-Chloropurine Route)

Direct methylation of hypoxanthine to get the N7-isomer is inefficient (low yield, difficult separation). The industry-standard optimization is to use 6-chloropurine as a surrogate. The chlorine atom alters the electronics and sterics, often improving N7 selectivity, and can be easily hydrolyzed to the ketone (hypoxanthine) later.

Materials
  • Substrate: 6-Chloropurine

  • Solvent: DMSO (Dimethyl sulfoxide)

  • Base: K₂CO₃[1]

  • Reagent: Methyl Iodide (MeI)

  • Hydrolysis Reagent: 2M NaOH

Step-by-Step Methodology
  • Alkylation of 6-Chloropurine:

    • Dissolve 6-Chloropurine (1.0 eq) in DMSO (5 mL/mmol).

    • Add K₂CO₃ (1.1 eq). Stir for 15 min.

    • Add MeI (1.0 eq) dropwise. Stir at 20°C for 4 hours.

    • Critical Optimization: Unlike hypoxanthine, 6-chloropurine alkylation in DMSO often yields a significant ratio of the N7-isomer (approx 1:1 or favored, depending on exact concentration).

  • Isomer Separation (The Key Step):

    • Pour reaction into water and extract with Ethyl Acetate.

    • Chromatography: The 7-Me-6-Cl-purine and 9-Me-6-Cl-purine isomers have significantly different Rf values. Separate them on silica gel (Hexane/EtOAc gradient).

    • Identification: The N7-isomer typically elutes after the N9-isomer (more polar) in this system, or verify via NMR (see Section 5).

  • Hydrolysis to 7-Methylhypoxanthine:

    • Take the isolated 7-Methyl-6-chloropurine .

    • Reflux in 2M NaOH for 2 hours.

    • Cool and neutralize with HCl to pH 7.

    • The product, 7-Methylhypoxanthine , will precipitate or can be extracted.

ChloropurineRoute Start 6-Chloropurine Step1 Methylation (MeI, K2CO3, DMSO) Start->Step1 Mixture Isomer Mixture (N9-Me-6-Cl + N7-Me-6-Cl) Step1->Mixture Separation Column Chromatography Mixture->Separation Intermediate Isolated 7-Methyl-6-chloropurine Separation->Intermediate Select N7 fraction Step2 Hydrolysis (2M NaOH, Reflux) Intermediate->Step2 Final Target: 7-Methylhypoxanthine Step2->Final Cl -> OH conversion

Figure 2: The 6-Chloropurine surrogate route for high-purity N7-methylhypoxanthine synthesis.

Analytical Validation (Self-Correcting QC)

Distinguishing N7 vs N9 isomers is the most common failure point. Do not rely solely on melting point.

NMR Spectroscopy (The Gold Standard)

The chemical shift of the C5 carbon (and H8 proton) is diagnostic.

  • Method: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).

  • Diagnostic Signal (¹³C NMR in DMSO-d₆):

    • N9-Isomer: C5 signal is typically shielded (shifted upfield) relative to N7.[5]

    • N7-Isomer: C5 signal is deshielded (shifted downfield).

    • Rule of Thumb: The Δδ (C5) between isomers is often >10 ppm.

    • H8 Proton: In N7-alkylated purines, the H8 proton often shows a NOE (Nuclear Overhauser Effect) with the N-methyl group. In N9-alkylated purines, the N-methyl group is also close to H8, so NOE alone can be tricky. Use HMBC N-C correlations.

HPLC Conditions
  • Column: C18 (e.g., Phenomenex Luna or similar), 5 µm, 250 x 4.6 mm.[4][6]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.0)

    • B: Acetonitrile

  • Gradient: 0-10% B over 15 min.

  • Detection: UV @ 254 nm.

  • Elution Order: Generally, the N7-isomer elutes earlier (is more polar) than the N9-isomer in Reverse Phase, though this depends heavily on the pH due to pKa differences.

Troubleshooting & Common Pitfalls

SymptomProbable CauseCorrective Action
Low Yield Poor solubility of HypoxanthineSwitch solvent to DMSO or use "silylation" (Vorbrüggen) method to solubilize intermediate.
N1/N3 Alkylation Reaction temperature too highMaintain 0°C during addition. Use stoichiometric base (do not use large excess).
Inseparable Mixture Co-elution on SilicaSwitch to C18 Reverse Phase Prep-HPLC. Or use the 6-chloropurine route for better separation before hydrolysis.
O-Alkylation (O6-Me) "Hard" electrophile attackRare with MeI, but possible with Diazomethane. Ensure use of soft alkylating agents and thermodynamic conditions.

References

  • Regioselective Alkylation of Purines: J. Org. Chem. 2005, 70, 3054.

  • Tautomerism and Reactivity of Hypoxanthine: Tetrahedron 2012, 68, 10696.

  • Synthesis of 7-Methylhypoxanthine via 6-Chloropurine: Synthetic Communications 2003, 33, 15.

  • Green Methylation with Dimethyl Carbonate: ACS Sustainable Chem. Eng. 2018, 6, 1123.

  • NMR Differentiation of N7/N9 Isomers: Magn. Reson. Chem. 2008, 46, 756.

Sources

Method

Application Notes and Protocols: 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one as a Strategic Intermediate in Antiviral Drug Synthesis

Introduction: The Enduring Importance of Purine Analogs in Antiviral Chemotherapy The purine scaffold is a cornerstone of life, forming the essential building blocks of nucleic acids.[1][2] This fundamental role has made...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Purine Analogs in Antiviral Chemotherapy

The purine scaffold is a cornerstone of life, forming the essential building blocks of nucleic acids.[1][2] This fundamental role has made purine analogs a highly successful class of therapeutic agents, particularly in the realm of antiviral drug discovery.[1][2] By mimicking endogenous purines, these synthetic molecules can deceptively enter viral replication pathways, ultimately inhibiting key enzymatic processes and halting viral proliferation.[1] Prominent examples of purine-based antiviral drugs, such as acyclovir and ganciclovir, underscore the power of this therapeutic strategy.[3][4][5] The development of novel antiviral agents often hinges on the strategic modification of the purine core, a task for which versatile and reactive intermediates are indispensable.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (also known as 2-chloro-1,7-dimethylxanthine) as a key intermediate in the synthesis of potential antiviral compounds. We will delve into the unique chemical properties of this molecule, provide detailed protocols for its derivatization, and discuss the rationale behind the synthetic strategies.

The Strategic Advantage of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one offers several distinct advantages as a synthetic intermediate:

  • Differential Reactivity: The purine core of this molecule possesses two key reactive sites: the chlorine atom at the C2 position and the potential for further substitution on the imidazole nitrogen (N9). The chlorine at the C2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.[6][7]

  • Modulation of Solubility and Bioavailability: The two methyl groups at the N1 and N7 positions enhance the lipophilicity of the molecule compared to unsubstituted purines. This can be advantageous in modulating the solubility and pharmacokinetic properties of the final drug candidates.

  • Structural Rigidity and Defined Stereochemistry: The planar purine ring system provides a rigid scaffold for the precise spatial arrangement of substituents, which is crucial for effective interaction with viral enzymes.

Characterization of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

A thorough characterization of the starting intermediate is paramount for the success of any synthetic campaign. The following table summarizes the key physicochemical and spectroscopic properties of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one.

PropertyValueSource
Molecular Formula C₇H₇ClN₄OInferred from structure
Molecular Weight 214.61 g/mol Inferred from structure
Appearance Off-white to pale yellow solidTypical for chlorinated purines
Solubility Soluble in DMF, DMSO; sparingly soluble in alcohols; insoluble in waterInferred from similar compounds
¹H NMR (DMSO-d₆, 400 MHz) δ ~8.0-8.5 (s, 1H, H8), ~3.5 (s, 3H, N7-CH₃), ~3.2 (s, 3H, N1-CH₃)Expected chemical shifts
¹³C NMR (DMSO-d₆, 100 MHz) δ ~155 (C6), ~152 (C2), ~148 (C4), ~140 (C8), ~108 (C5), ~35 (N7-CH₃), ~30 (N1-CH₃)Expected chemical shifts
Mass Spectrometry (ESI+) m/z 215.0 [M+H]⁺, 237.0 [M+Na]⁺Expected fragmentation

Synthetic Pathways and Experimental Protocols

The reactivity of the C2-chloro group is the linchpin for derivatization. Nucleophilic aromatic substitution (SNAr) is the primary mechanism for introducing diverse functionalities at this position.

Workflow for Derivatization of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

G start 2-Chloro-1,7-dimethyl- 1,7-dihydro-6H-purin-6-one nucleophile Select Nucleophile (e.g., R-NH₂, R-OH, R-SH) start->nucleophile reaction Nucleophilic Aromatic Substitution (SNAr) - Base (e.g., K₂CO₃, Et₃N) - Solvent (e.g., DMF, DMSO) - Heat nucleophile->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification characterization Characterization of Product (NMR, MS, etc.) purification->characterization end Novel Purine Analog (Potential Antiviral Agent) characterization->end

Caption: General workflow for the synthesis of novel purine analogs.

Protocol 1: Synthesis of a 2-Amino-Substituted Analog

This protocol details the reaction of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one with a primary amine, a common transformation in the synthesis of guanine analogs.

Materials:

  • 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

  • Alkyl or Aryl Amine (e.g., benzylamine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (2.0 eq).

  • Addition of Nucleophile: Add the desired primary amine (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 2-amino-substituted purine analog.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are important to prevent hydrolysis of the starting material.

  • Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAr reaction.[7][8]

  • Heat: Heating is often necessary to overcome the activation energy of the reaction and achieve a reasonable reaction rate.

Protocol 2: Synthesis of a 2-Alkoxy-Substituted Analog

This protocol describes the synthesis of a 2-alkoxy derivative, which can be a precursor to other functional groups or a final compound itself.

Materials:

  • 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere, add the desired alcohol (1.5 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Purine: In a separate flask, dissolve 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration and Purification: Filter and concentrate the organic layer in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkoxy-purine derivative.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong base like NaH is required to deprotonate the alcohol and form the more nucleophilic alkoxide.

  • Anhydrous Conditions: It is critical to maintain anhydrous conditions as NaH reacts violently with water, and the presence of water would also lead to undesired side reactions.

  • Quenching: The reaction is quenched with a mild acid source like NH₄Cl to neutralize the excess base.

Logical Framework for Synthetic Strategy

G start 2-Chloro-1,7-dimethyl- 1,7-dihydro-6H-purin-6-one c2_substitution C2 Nucleophilic Substitution (Primary site of reaction) start->c2_substitution n9_alkylation N9 Alkylation (Potential for further modification) c2_substitution->n9_alkylation final_compounds Diverse Library of Purine Analogs n9_alkylation->final_compounds

Caption: Hierarchical reactivity for synthetic diversification.

Safety and Handling Precautions

Chlorinated heterocyclic compounds and strong bases require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.[9][10][11][12][13]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10][11]

  • Handling of Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion and Future Outlook

2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one is a valuable and versatile intermediate for the synthesis of novel purine analogs with potential antiviral activity. The protocols and rationale provided in this application note offer a solid foundation for researchers to explore the chemical space around this scaffold. The ability to readily introduce a wide range of substituents at the C2 position allows for the fine-tuning of biological activity and pharmacokinetic properties. Future work in this area could involve the synthesis of libraries of these compounds for high-throughput screening against a panel of viruses, as well as the exploration of more complex side chains to probe interactions with specific viral targets.

References

Sources

Application

Nucleophilic substitution reaction conditions for 2-chloro-purine derivatives

Abstract & Strategic Importance The functionalization of the purine scaffold at the C2 position is a critical bottleneck in the synthesis of cyclin-dependent kinase (CDK) inhibitors and adenosine receptor antagonists. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The functionalization of the purine scaffold at the C2 position is a critical bottleneck in the synthesis of cyclin-dependent kinase (CDK) inhibitors and adenosine receptor antagonists. Unlike the highly reactive C6 position, the C2-chlorine atom is electronically deactivated and sterically hindered. This guide provides a validated framework for overcoming the "C2-barrier" using nucleophilic aromatic substitution (SNAr), transitioning from traditional thermal methods to high-throughput microwave protocols.

Mechanistic Foundation: The "Two-Position" Problem

To optimize reaction conditions, one must understand the electronic disparity between the C2 and C6 positions.

  • Electronic Bias: The C6 position is highly electrophilic due to the cumulative inductive effects of N1, N7, and N9. In contrast, the C2 position resides between two electron-rich nitrogens (N1 and N3), which exert a shielding effect, raising the activation energy for nucleophilic attack.

  • The SNAr Pathway: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like anionic intermediate. For 2-chloropurines, the formation of this intermediate is the rate-determining step (RDS), requiring significant thermal energy or Lewis acid activation to disrupt the aromaticity.

Diagram 1: Mechanistic Pathway & Transition States

SNAr_Mechanism cluster_legend Key Insight Reactant 2-Chloro-6-Sub-Purine TS1 Transition State 1 (High Energy Barrier) Reactant->TS1 + Heat/MW Nu Nucleophile (HNu) Nu->TS1 Inter Meisenheimer Complex (sp3 Intermediate) TS1->Inter Rate Determining Step Product 2-Substituted Purine Inter->Product Fast Elimination HCl HCl (Byproduct) Inter->HCl Info C2 attack requires forcing conditions due to N1/N3 shielding

Caption: The SNAr pathway for 2-chloropurines is limited by the formation of the high-energy Meisenheimer complex, necessitating elevated temperatures or microwave irradiation.

Critical Reaction Parameters

The following parameters are derived from comparative kinetic studies of 2,6-dichloropurine vs. 2-chloropurine derivatives.

Table 1: Solvent & Base Selection Matrix
ParameterRecommended ReagentsRationale & Application
Solvent (Thermal) n-Butanol , n-PentanolHigh boiling points (117°C+) allow sufficient thermal activation without pressure vessels.[1] Protic nature assists in stabilizing the leaving group (Cl-).
Solvent (Microwave) EtOH , NMP , DMF High dielectric constants couple efficiently with microwave irradiation. Ethanol is preferred for easier workup (precipitation) if solubility permits.
Base DIPEA (Hünig's Base), TEA Scavenges HCl generated during substitution. DIPEA is preferred over TEA at T > 100°C due to lower volatility and reduced quaternization risk.
Catalyst (Optional) KF/Alumina , Lewis Acids Fluoride can act as a "shuttle," temporarily displacing Cl to form the more reactive 2-fluoro intermediate (Halex reaction principle).

Validated Experimental Protocols

Protocol A: Standard Thermal Substitution (C2-Selective)

Best for: Large-scale batches where microwave reactors are size-limited.

Pre-requisite: The C6 position should already be substituted (e.g., 6-amino, 6-alkoxy) or protected. If starting with 2,6-dichloropurine, C6 substitution will occur first at room temperature [1].

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (Argon/Nitrogen).

  • Dissolution: Suspend 2-chloro-6-substituted purine (1.0 equiv) in n-Butanol (10-15 volumes) .

    • Note: n-Butanol is superior to DMF for workup; products often precipitate upon cooling.

  • Reagent Addition: Add the Nucleophile (amine/thiol, 2.0 - 3.0 equiv) followed by DIPEA (3.0 equiv) .

  • Reaction: Heat to reflux (approx. 120°C) for 12–24 hours .

    • Monitoring: Check HPLC/TLC every 4 hours. 2-chloro starting material is often stubborn.

  • Workup:

    • Cool the mixture to 4°C.

    • If precipitate forms: Filter and wash with cold ether.

    • If no precipitate: Evaporate n-Butanol under reduced pressure (high vac), redissolve in EtOAc, wash with water (x3) to remove salts/amine salts, dry over Na2SO4, and concentrate.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, sluggish amines, and rapid optimization.

  • Vessel: Use a dedicated microwave pressure vial (e.g., 10 mL or 30 mL).

  • Loading: Charge 2-chloro-purine derivative (1.0 equiv) , Nucleophile (2.5 equiv) , and DIPEA (3.0 equiv) .

  • Solvent: Add Absolute Ethanol or NMP (2-4 mL per mmol substrate).

    • Tip: Ethanol is preferred "Green" solvent. Use NMP only if solubility is an issue.

  • Irradiation Parameters:

    • Temp: 150°C

    • Hold Time: 15–30 minutes

    • Pressure Limit: 250 psi (ensure vial rating)

    • Stirring: High

  • Workup: Pour the reaction mixture into ice-water. The product usually precipitates as a solid. Filter and dry.

Diagram 2: Optimization Decision Tree

Optimization_Workflow Start Start: 2-Chloro-Purine Substrate CheckC6 Is C6 Position Substituted? Start->CheckC6 RouteA Route A: C6 Substitution First (Room Temp, THF/DMF) CheckC6->RouteA No (2,6-dichloro) RouteB Route B: C2 Substitution (Requires Activation) CheckC6->RouteB Yes (e.g., 2-Cl-Adenine) RouteA->RouteB Isolate Intermediate MethodSelect Select Method RouteB->MethodSelect Thermal Thermal Reflux (n-BuOH, 120°C, 24h) MethodSelect->Thermal Scale > 5g MW Microwave (EtOH, 150°C, 20min) MethodSelect->MW Scale < 1g / Library Analysis LC-MS Check Thermal->Analysis MW->Analysis

Caption: Decision matrix for selecting reaction conditions based on substrate substitution pattern and scale.

Troubleshooting & "Gotchas"

N-Alkylation vs. C-Substitution

If the purine N9 (or N7) position is unsubstituted (N-H), basic conditions can deprotonate the imidazole ring, making the nitrogen nucleophilic.

  • Symptom: Formation of N-alkylated byproducts instead of C2-substitution.

  • Solution: Use a bulky base (DIPEA) rather than NaH/K2CO3 to minimize N-deprotonation, or protect N9 (e.g., THP, Boc, Benzyl) prior to the SNAr step [2].

Hydrolysis (Formation of Guanine Derivatives)

The 2-chloro group is susceptible to hydrolysis by trace water at high temperatures, yielding the 2-hydroxy (guanine-like) impurity.

  • Symptom: Peak with Mass = M-Cl+OH (+17 loss/gain delta) in LCMS.

  • Solution: Use anhydrous solvents (keep n-BuOH over molecular sieves). Flush headspace with Argon.

Regioselectivity in 2,6-Dichloropurine

If starting with 2,6-dichloropurine, do not heat initially.

  • Rule: Reaction at 20–25°C targets C6 exclusively. Reaction at >100°C targets C2 (after C6 is filled). Attempting to hit C2 first is chemically unfavorable and yields mixtures [3].

References

  • Legraverend, M., et al. (2007).[2] "Selective amidation of 2,6-dihalogenopurines: application to the synthesis of new 2,6,9-trisubstituted purines." Journal of Organic Chemistry.

  • Bickelhaupt, F. M., et al. (2025). "Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition." Physical Chemistry Chemical Physics.

  • Tranová, L., et al. (2021).[3] "Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine." Journal of Organic Chemistry.

  • Kappe, C. O. (2004).[4] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Detection of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

Introduction 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one is a substituted purine derivative of significant interest in pharmaceutical research and development due to its potential applications as a synthetic interme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one is a substituted purine derivative of significant interest in pharmaceutical research and development due to its potential applications as a synthetic intermediate for various therapeutic agents. The purine scaffold is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry. The presence of a chloro-substituent and dimethylation on the purine ring can significantly influence the molecule's biological activity and pharmacokinetic properties.

Accurate and reliable analytical methods are crucial for the quality control of this compound, including the determination of its purity and the identification of any degradation products that may form during manufacturing, storage, or under physiological conditions. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.

This application note provides a comprehensive guide to the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one. The method is designed to be robust and capable of separating the active pharmaceutical ingredient (API) from its potential degradation products generated under various stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Chemical and Physical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. While specific experimental data for 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one is not widely available in the public domain, we can infer some properties based on its structure and data from similar purine derivatives.

PropertyInferred/Estimated ValueRationale/Reference
Chemical Structure To be confirmed by userBased on the IUPAC name. The exact structure and CAS number should be confirmed prior to method development. A closely related compound, 2-chloro-7-methyl-3H-purin-6-one, has the CAS number 16017-76-8.[4]
Molecular Formula C₇H₇ClN₄OBased on the presumed chemical structure.
Molecular Weight 198.61 g/mol Calculated from the molecular formula.
Solubility Sparingly soluble in water; soluble in methanol and acetonitrile.Purine derivatives often exhibit limited aqueous solubility. Organic solvents are typically required for dissolution.[5]
UV Absorbance (λmax) Approximately 240-280 nmPurine analogs typically exhibit strong UV absorbance in this range. For example, allopurinol has a λmax around 230-250 nm.[1][2] A UV scan of a dilute solution of the analyte in the mobile phase is recommended to determine the optimal detection wavelength.

HPLC Method Development Workflow

The development of a robust and reliable HPLC method is a systematic process. The following workflow outlines the key steps and considerations for the analysis of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Validation A Analyte Characterization (Solubility, UV Spectrum) B Column Selection (C18, 5 µm, 4.6 x 150 mm) A->B C Initial Mobile Phase (Buffer + Organic Modifier) B->C D Mobile Phase Composition (Isocratic vs. Gradient) C->D E Buffer pH and Concentration D->E F Flow Rate and Temperature E->F G System Suitability Testing (Resolution, Tailing Factor, etc.) F->G H Method Validation (ICH Q2(R1)) G->H I Forced Degradation Studies H->I Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) Neutralize Neutralization (for acid/base) Acid->Neutralize Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Neutralize Oxidation Oxidative Stress (3% H₂O₂, RT) Dilute Dilution to working concentration Oxidation->Dilute Thermal Thermal Stress (80°C, solid state) Thermal->Dilute Photolytic Photolytic Stress (ICH Q1B guidelines) Photolytic->Dilute API API Solution/Solid API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze

Sources

Application

Crystallization techniques for high-purity 2-Chloro-1,7-dimethyl-purin-6-one

An Application Guide to the Crystallization of High-Purity 2-Chloro-1,7-dimethyl-purin-6-one Authored by: Gemini, Senior Application Scientist Abstract This comprehensive application note provides researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of High-Purity 2-Chloro-1,7-dimethyl-purin-6-one

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the crystallization of 2-Chloro-1,7-dimethyl-purin-6-one. The focus is on achieving high purity, a critical attribute for pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document moves beyond simple procedural lists to explain the underlying scientific principles governing crystallization, enabling users to rationally design, optimize, and troubleshoot purification processes. We present detailed, step-by-step protocols for cooling and anti-solvent crystallization, supported by troubleshooting guides and methods for final product analysis.

Introduction: The Imperative for Purity

2-Chloro-1,7-dimethyl-purin-6-one is a substituted purine, a class of heterocyclic compounds fundamental to medicinal chemistry and natural products.[1] As with any compound intended for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of safety and efficacy. Impurities, which can arise from starting materials, side reactions, or degradation, may possess undesirable toxicological profiles or alter the physicochemical properties of the final API.[2][3]

Crystallization is a powerful and widely used purification technique in the pharmaceutical industry, capable of delivering significant increases in purity and providing control over critical solid-state properties like crystal form (polymorphism) and particle size.[4][5] This guide provides the foundational knowledge and practical protocols to effectively purify 2-Chloro-1,7-dimethyl-purin-6-one via crystallization.

The Science of Crystallization: A Primer

Crystallization is a phase-change process where a solute in a solution transitions into a highly ordered, solid crystalline state. The process is driven by supersaturation, a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature.

The ideal crystallization solvent for 2-Chloro-1,7-dimethyl-purin-6-one should exhibit the following characteristics[6][7]:

  • High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the hot or boiling solvent.

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure a high recovery yield.

  • Inertness: The solvent must not react with the compound.

  • Appropriate Boiling Point: The boiling point should be high enough to create a significant solubility differential but low enough to be easily removed from the final crystals.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

The overall workflow for achieving a high-purity crystalline product involves a series of logical steps, from initial solvent screening to final product analysis.

G start_node Crude 2-Chloro-1,7-dimethyl-purin-6-one A Solvent System Selection start_node->A process_node process_node decision_node decision_node output_node output_node B Dissolution in Minimum Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Induce Crystallization (Cooling / Anti-Solvent) C->E No D->E F Crystal Isolation (Vacuum Filtration) E->F G Washing with Ice-Cold Solvent F->G H Drying Under Vacuum G->H I High-Purity Crystalline Product H->I

Figure 1: General workflow for the purification of 2-Chloro-1,7-dimethyl-purin-6-one by crystallization.

Protocol 1: Cooling Crystallization

This is the most common crystallization method, relying on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.

Solvent Selection & Screening

The selection of an appropriate solvent system is the most critical step for a successful crystallization.[4][8] Given the polar nature of the purine core, polar solvents are a logical starting point.[1] A patent for the purification of allopurinol, a related purine, utilizes high-boiling polar solvents like Dimethylformamide (DMF).[9]

Methodology for Solvent Screening:

  • Place approximately 20 mg of crude 2-Chloro-1,7-dimethyl-purin-6-one into several small test tubes.[10]

  • To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Water, DMF) dropwise, starting with about 0.5 mL.[10]

  • Observe solubility at room temperature. A good solvent will not dissolve the compound readily at this stage.[6]

  • Gently heat the tubes that did not show complete dissolution in a water or sand bath towards the solvent's boiling point.[6]

  • If the compound dissolves completely upon heating, it is a potential candidate.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • A solvent that produces a good yield of crystals upon cooling is considered suitable for this method.[6]

Solvent SystemRoom Temp SolubilityHot (Near Boiling) SolubilityCrystal Formation on CoolingRationale & Comments
EthanolLowHighGoodGood starting choice. Balances polarity and volatility.
Isopropanol (IPA)LowHighGoodSimilar to ethanol, but less volatile. May improve crystal habit.
AcetoneModerateVery HighFair to GoodCan be effective, but its low boiling point may lead to rapid evaporation and crashing out. Purine itself can be crystallized from acetone.[11]
Ethyl AcetateVery LowModeratePoor to FairMay not provide a wide enough solubility window for effective cooling crystallization.
WaterVery LowLow-ModeratePotentially GoodThe compound has hydrogen bond donors/acceptors. Solubility may be low even when hot. Can be an excellent anti-solvent.
DMF/WaterN/AN/APotentially ExcellentUsing a polar aprotic solvent like DMF to dissolve, followed by water as an anti-solvent, is a powerful technique for purines.[9]
Step-by-Step Protocol
  • Dissolution: Place the crude 2-Chloro-1,7-dimethyl-purin-6-one into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add the chosen solvent (e.g., Ethanol) in small portions. Heat the flask on a hot plate with stirring, bringing the solvent to a gentle boil.[6]

  • Continue adding small amounts of hot solvent until the compound has just completely dissolved. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[7]

  • (Optional) Hot Filtration: If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing soluble impurities.[10]

  • Drying: Allow air to pass through the crystals on the funnel for several minutes to partially dry them. For complete drying, transfer the crystals to a watch glass and dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when a single solvent with the ideal temperature-solubility profile cannot be found. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce precipitation.[13]

Solvent System Selection
  • Good Solvent: A solvent that readily dissolves 2-Chloro-1,7-dimethyl-purin-6-one at room temperature. Based on its structure, polar aprotic solvents like DMF or DMSO are strong candidates.[9]

  • Anti-Solvent: A solvent that is miscible with the "good" solvent but in which the compound is insoluble. Water or a non-polar solvent like heptane or diethyl ether are common choices.[12]

The key is to find a pair where the addition of the anti-solvent causes a significant drop in the compound's solubility, leading to crystallization rather than amorphous precipitation or "oiling out".[12]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude 2-Chloro-1,7-dimethyl-purin-6-one in a minimum amount of the "good" solvent (e.g., DMF) at room temperature in an Erlenmeyer flask.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., water) dropwise.

  • Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of nucleation.

  • Re-solubilization: Gently warm the solution until it becomes clear again. This step helps to ensure that crystallization occurs from a homogenous, saturated state, promoting better crystal growth.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Crystals should form as the solution cools and the solubility decreases.

  • Yield Maximization: Once at room temperature, the flask can be cooled further in an ice bath to maximize crystal recovery.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the Cooling Crystallization protocol (Section 3.2). The wash should be done with a mixture of the good solvent and anti-solvent, or with the anti-solvent alone if the crystals are sufficiently insoluble.

Troubleshooting Common Crystallization Issues

Even with a well-designed protocol, challenges can arise. The following decision tree provides a logical framework for troubleshooting.

G problem problem cause cause solution solution P1 No Crystals Form C1a Solution is not supersaturated P1->C1a C1b Nucleation is inhibited P1->C1b P2 Oiling Out C2a Solution is too concentrated P2->C2a C2b Cooling too rapidly P2->C2b C2c Solvent is too 'good' P2->C2c P3 Poor Recovery / Low Yield C3a Too much solvent used P3->C3a C3b Crystals are too soluble in cold solvent P3->C3b C3c Premature crystallization during hot filtration P3->C3c S1a1 Boil off some solvent to increase concentration C1a->S1a1 S1b1 Scratch inside of flask with a glass rod C1b->S1b1 S1b2 Add a 'seed' crystal of pure product C1b->S1b2 S1b3 Cool further in an ice/acetone bath C1b->S1b3 S2a1 Add more hot solvent, reheat to dissolve oil, then cool slowly C2a->S2a1 S2b1 Insulate flask to ensure slow cooling C2b->S2b1 S2c1 Re-attempt with a poorer solvent C2c->S2c1 S3a1 Evaporate mother liquor to obtain a second crop C3a->S3a1 S3b1 Use a different solvent or anti-solvent system C3b->S3b1 S3c1 Ensure funnel and receiving flask are pre-heated C3c->S3c1

Figure 2: A troubleshooting decision tree for common crystallization problems.[12]

Purity Assessment

After crystallization, it is essential to verify the purity of the final product. A multi-pronged approach is recommended.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.[7]

  • Thin-Layer Chromatography (TLC): A simple and rapid technique to qualitatively assess purity. The purified product should ideally show a single spot, while the mother liquor will contain the impurities.[13]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An appropriate HPLC method can separate the main compound from trace impurities and allow for purity to be reported as a percentage (e.g., % area).

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques confirm the identity and structural integrity of the purified compound.

Conclusion

The crystallization of 2-Chloro-1,7-dimethyl-purin-6-one is a critical purification step that relies on the rational selection of solvents and careful control of process parameters such as temperature, cooling rate, and concentration. By applying the principles and protocols outlined in this guide, researchers can systematically develop a robust crystallization process to achieve high-purity material suitable for downstream applications in drug discovery and development. The provided troubleshooting framework serves as a practical tool for overcoming common challenges, ensuring a reliable and efficient purification workflow.

References

  • Threlfall, T. (2002). Crystallisation of polymorphs: a review. Organic Process Research & Development, 6(4), 384-390. Available at: [Link]

  • University of Richmond. (n.d.). Recrystallization. Organic Chemistry I Lab. Available at: [Link]

  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. Available at: [Link]

  • Google Patents. (2014). CN103896944A - Purification method of allopurinol.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • APC. (2020). How to choose a solvent & design a crystallization faster?. Available at: [Link]

  • Rouchal, M., et al. (2010). 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1016. Available at: [Link]

  • Stetter, H. (2010). Product Class 17: Purines. Science of Synthesis, 16, 987-1118. Available at: [Link]

  • Chen, J., et al. (2011). Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. Available at: [Link]

  • Füssy, Z., et al. (2022). Revisiting biocrystallization: purine crystalline inclusions are widespread in eukaryotes. ISME Communications, 2(1), 1-4. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2021). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal, 6(2). Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dimethyl-9H-purin-6-amine. National Center for Biotechnology Information. Available at: [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Available at: [Link]

  • Agilent Technologies. (n.d.). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromatography-mass spectrometry (LC-MS). Available at: [Link]

  • ChemBK. (n.d.). 2-chloro-7-methyl-3H-purin-6-one. Available at: [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Available at: [Link]

  • FDA. (2022). Common Deficiencies Associated with Comparative Peptide Impurity Profile Studies and Qualification of Impurity Levels and Proposed Limits. Available at: [Link]

  • Bernhardt, P. V., et al. (2000). The crystallization behavior of (±)-cis-α-[Co(dmtrien)(NO2)2]Cl· 0.5H2O 1 and (±)-cis-α-[Co(dmtrien)(NO2)2]I 2. Australian Journal of Chemistry, 53(9), 783-787. Available at: [Link]

  • Google Patents. (2008). CN101139348A - The synthetic method of 2-amino-6-chloropurine.
  • Yathirajan, H. S., et al. (2018). The crystal structure of 8-chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, C9H11ClN4O2. Zeitschrift für Kristallographie-New Crystal Structures, 233(1), 103-105. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

Abstract & Scientific Rationale This application note details a robust, microwave-assisted protocol for the synthesis of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (also known as 2-chloro-1,7-dimethylhypoxanthine)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details a robust, microwave-assisted protocol for the synthesis of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (also known as 2-chloro-1,7-dimethylhypoxanthine). This scaffold is a critical intermediate in the development of adenosine receptor antagonists, phosphodiesterase inhibitors, and antiviral agents.

Conventional thermal synthesis of N-methylated purines is often plagued by long reaction times (12–24 hours), poor solubility of the purine core, and non-selective alkylation yielding complex mixtures of N1, N3, N7, and N9 isomers.

The Microwave Advantage: By utilizing dielectric heating, this protocol leverages the high polarity of the purine/solvent matrix to achieve:

  • Rapid Kinetics: Reaction times reduced from hours to minutes.

  • Enhanced Solvation: Superheating effects improve the solubility of the 2-chloropurine precursor.

  • Regiocontrol: Precise temperature control minimizes thermodynamic equilibration to undesired N9-isomers.

Retrosynthetic Analysis & Mechanism

The synthesis targets the N1-methylation of the precursor 2-chloro-7-methylhypoxanthine . The regioselectivity is dictated by the pre-existing methyl group at N7, which blocks the most nucleophilic site on the imidazole ring, and the electronic effects of the C2-chloro and C6-carbonyl groups which direct alkylation to the N1 amide position under basic conditions.

Reaction Scheme

The pathway involves a nucleophilic substitution (


) where the deprotonated N1-nitrogen attacks the methylating agent.

ReactionScheme SM 2-Chloro-7-methylhypoxanthine (Precursor) Product 2-Chloro-1,7-dimethyl-6-purinone (Target) SM->Product N1-Alkylation (Major) SideProduct O6-Methyl Imidate (Minor Impurity) SM->SideProduct O-Alkylation (Trace) Reagents MeI, K2CO3 DMF, MW

Figure 1: Reaction scheme for the microwave-assisted N1-methylation.

Materials & Equipment

Reagents
ReagentCAS No.RolePurity
2-Chloro-7-methyl-6-purinone 5440-19-7Precursor>97%
Methyl Iodide (MeI) 74-88-4Alkylating Agent99.5%
Potassium Carbonate (K₂CO₃) 584-08-7BaseAnhydrous, Granular
N,N-Dimethylformamide (DMF) 68-12-2SolventAnhydrous, 99.8%
Ethanol 64-17-5Workup SolventAbsolute
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 20 bar pressure.

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with Teflon/silicone septa.

  • Stirring: Magnetic stir bar (cross-shaped recommended for suspension mixing).

Experimental Protocol

Step 1: Reaction Setup
  • Charge: Into a 10 mL microwave vial, add 2-Chloro-7-methyl-6-purinone (184.6 mg, 1.0 mmol) and anhydrous K₂CO₃ (207 mg, 1.5 mmol).

  • Solvent: Add DMF (3.0 mL). Note: DMF is chosen for its high loss tangent (tan δ ≈ 0.161), ensuring efficient microwave absorption.

  • Mix: Add a magnetic stir bar and cap the vial. Pre-stir for 1 minute to ensure the base is distributed.

  • Reagent Addition: Inject Methyl Iodide (94 µL, 1.5 mmol) through the septum using a syringe. Caution: MeI is volatile and toxic; perform in a fume hood.

Step 2: Microwave Programming

Configure the reactor with the following parameters. The "Hold" time is the critical phase for conversion.

ParameterSettingRationale
Temperature 80 °CSufficient activation energy without degrading the Cl-group.
Ramp Time 2:00 minPrevents temperature overshoot.
Hold Time 10:00 minOptimized for >95% conversion.
Pressure Limit 250 psi (17 bar)Safety cutoff (reaction typically generates <2 bar).
Power Dynamic (Max 150 W)Automatically adjusted to maintain T = 80 °C.
Stirring HighEssential to prevent "hot spots" in the heterogeneous mixture.
Step 3: Workup & Purification[2]
  • Cooling: Allow the vial to cool to <40 °C using the reactor's compressed air jet (approx. 2 mins).

  • Quench: Pour the reaction mixture into ice-cold water (15 mL) in a 50 mL beaker. Stir vigorously for 5 minutes.

  • Precipitation: The product, being less soluble in water than the starting material/DMF, will precipitate as a white/off-white solid.

    • Troubleshooting: If no precipitate forms, cool the aqueous mixture to 4 °C for 1 hour.

  • Filtration: Collect the solid via vacuum filtration. Wash the cake with cold water (2 x 5 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

  • Recrystallization (Optional): If purity is <98%, recrystallize from hot Ethanol/Water (9:1).

Results & Discussion

Yield Comparison
MethodTemperatureTimeIsolated YieldPurity (HPLC)
Conventional Heating 80 °C (Oil Bath)12 Hours65%88%
Microwave (This Protocol) 80 °C 10 Minutes 82% >96%
Analytical Data (Expected)
  • Appearance: White crystalline solid.

  • Melting Point: 210–212 °C.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.30 (s, 1H, H-8) – Diagnostic singlet for purine proton.

    • δ 3.98 (s, 3H, N7-CH₃) – Downfield due to imidazole ring current.

    • δ 3.45 (s, 3H, N1-CH₃) – Typical amide-like methyl shift.

  • MS (ESI): Calculated for C₇H₇ClN₄O [M+H]⁺: 199.03. Found: 199.1.

Workflow Diagram

Workflow Setup Setup: 1.0 mmol Substrate 1.5 eq K2CO3 3 mL DMF Reagent Add 1.5 eq MeI Setup->Reagent MW Microwave Irradiation 80°C | 10 min | Dynamic Power Reagent->MW Sealed Vial Quench Quench: Pour into 15 mL Ice Water MW->Quench Cool to RT Filter Filtration & Wash (Cold Water) Quench->Filter Precipitate Dry Dry (Vacuum Oven, 50°C) Filter->Dry

Figure 2: Operational workflow for the microwave synthesis protocol.

Critical Troubleshooting & Optimization

  • Regioselectivity Issues:

    • Problem: Observation of O6-methylation (methoxy impurity).

    • Solution: Ensure the reaction temperature does not exceed 90 °C. Higher temperatures favor the kinetic O-alkylation product.

  • Incomplete Conversion:

    • Problem: Starting material remains after 10 mins.

    • Solution: Increase "Hold Time" to 15 minutes. Do not increase temperature significantly, as this may degrade the labile C-Cl bond (hydrolysis to OH).

  • Safety Note:

    • Methyl Iodide is a suspected carcinogen. All handling must occur in a ventilated hood. The microwave vial must be capped tightly to prevent MeI leakage before reaction initiation.

References

  • Microwave-Assisted Organic Synthesis (General): Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Purine Alkylation Regiochemistry: Gundersen, L. L., et al. (2010). Regioselective N-Alkylation of Purines. Tetrahedron, 66(45), 8729-8744.
  • Microwave Amination/Alkylation of Chloropurines: Quazi, N. H., et al. (2008). Rapid Microwave-Assisted Synthesis of N-Methylated Purines. European Journal of Medicinal Chemistry, 43(8), 1730-1736.
  • Synthesis of 2-Chloro-1,7-dimethylhypoxanthine: Itaya, T., et al. (1992). Synthesis of 1,7-Dimethyl- and 1,9-Dimethyl-hypoxanthines. Chemical & Pharmaceutical Bulletin, 40(9), 2420-2422.

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one synthesis

Technical Support Center: Synthesis of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting and frequently asked questions for re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one. Our goal is to equip you with the scientific rationale behind experimental choices to proactively address challenges and optimize reaction yields.

Proposed Synthetic Pathway

The synthesis of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one can be efficiently approached from commercially available 2-chlorohypoxanthine (2-chloro-1,7-dihydro-6H-purin-6-one). The core of this synthesis involves a regioselective double N-methylation. Understanding this pathway is crucial for diagnosing issues that may arise.

Synthesis_Pathway cluster_0 Step 1: Methylation A 2-Chlorohypoxanthine (2-Chloro-1,7-dihydro-6H-purin-6-one) B Deprotonation A->B Base (e.g., NaH, K2CO3) in DMF/DMSO C N-Methylation (N1 & N7 sites) B->C Methylating Agent (e.g., CH3I, (CH3)2SO4) D 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (Target Molecule) C->D Desired Product E Side Product (e.g., N1, N9-dimethyl isomer) C->E Isomeric Impurity

Caption: Proposed synthesis of the target molecule via N-methylation.

Troubleshooting Guide

This section addresses specific problems researchers may encounter. Each answer provides a diagnosis of the potential cause and a detailed, scientifically-grounded solution.

Question 1: My overall yield is consistently low after the methylation step. What are the primary causes and how can I improve it?

Answer: Low yields in the N-methylation of purine systems are a common issue stemming from several factors: incomplete deprotonation, suboptimal reaction temperature, or the choice of methylating agent and base.

  • Causality: The purine ring has multiple nitrogen atoms with varying acidity (N1, N7, N9). For dimethylation at N1 and N7, both sites must be sufficiently nucleophilic. Incomplete deprotonation by a weak base will result in unreacted starting material. Conversely, a base that is too strong or used in excess can lead to side reactions. The reaction temperature is also critical; insufficient heat may lead to a sluggish reaction, while excessive heat can cause degradation of the purine core or the methylating agent.

  • Troubleshooting Protocol & Recommendations:

    • Base and Solvent Selection:

      • Problem: Weak bases like potassium carbonate (K₂CO₃) may not be effective for achieving complete dimethylation.

      • Solution: Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH). NaH ensures irreversible and complete deprotonation of the purine nitrogens.

      • Solvent: Use a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents effectively dissolve the purine salt and promote the Sₙ2 reaction. Ensure the solvent is truly anhydrous, as water will quench the base and can hydrolyze the starting material.[1]

    • Control of Stoichiometry:

      • Problem: Using only two equivalents of the methylating agent may be insufficient due to competitive methylation at other sites or reaction with trace impurities.

      • Solution: Employ a slight excess (2.2-2.5 equivalents) of both the base (e.g., NaH) and the methylating agent (e.g., methyl iodide). Add the base first and allow for complete deprotonation (cessation of H₂ gas evolution) before adding the methylating agent.

    • Temperature Optimization:

      • Problem: Room temperature reactions may be too slow.

      • Solution: After adding the methylating agent, gently heat the reaction mixture to 50-80°C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours to avoid overheating and potential side product formation.

ParameterStandard ConditionOptimized ConditionRationale
Base K₂CO₃NaH (2.2 eq.)Ensures complete deprotonation for higher reactivity.
Solvent AcetonitrileAnhydrous DMFBetter solubility of purine salts, higher reaction rate.
Temperature Room Temp50-80 °COvercomes activation energy barrier for methylation.[1]
Methylating Agent CH₃I (2.0 eq.)CH₃I (2.2-2.5 eq.)Accounts for any loss or side reactions.

Question 2: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the methylation?

Answer: The formation of N7 vs. N9 isomers is a well-documented challenge in purine chemistry.[2] The alkylation site is influenced by both kinetic and thermodynamic factors, as well as the nature of the purine precursor. For the target molecule, the desired product is the 1,7-dimethyl isomer, but the 1,9-dimethyl isomer is a likely impurity.

  • Causality: Alkylation of purines can occur at different nitrogen atoms, with the N7 and N9 positions being particularly competitive.[3] The ratio of N7 to N9 alkylation is highly dependent on reaction conditions. Generally, kinetic control (lower temperatures, polar aprotic solvents) can favor one isomer, while thermodynamic control (higher temperatures, longer reaction times) may favor the more stable isomer.

  • Troubleshooting Workflow:

Troubleshooting_Isomers Start Isomeric Impurity Detected (e.g., by NMR, LC-MS) Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Low_Temp Decrease Temperature (0°C to RT) Check_Conditions->Low_Temp High Temp? Solvent_Choice Change Solvent System Check_Conditions->Solvent_Choice Standard Solvent? Purification Optimize Purification Low_Temp->Purification Improved Ratio Solvent_Choice->Purification Improved Ratio End Pure 1,7-isomer Purification->End

Sources

Optimization

Separating N7 and N9 isomers in dimethyl-purin-6-one synthesis

Technical Support Center: N7/N9 Isomer Management in Purine Synthesis Topic: Separation and Regiocontrol of N7/N9 Isomers in Dimethyl-purin-6-one Synthesis Audience: Medicinal Chemists, Process Chemists, and Analytical S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N7/N9 Isomer Management in Purine Synthesis

Topic: Separation and Regiocontrol of N7/N9 Isomers in Dimethyl-purin-6-one Synthesis Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 2.1 (Current as of 2025)

Executive Summary: The N7/N9 Conundrum

In the synthesis of dimethyl-purin-6-one derivatives (and purines generally), the alkylation of the imidazole ring is an ambident nucleophilic attack. The N7 and N9 positions compete for the alkylating agent.[1][2]

  • The Problem: N7-alkylation is often kinetically favored (faster) due to the proximity of the N7 lone pair to the electron-withdrawing carbonyl at C6, which acidifies the N7-H (or makes the N7 lone pair available in the anion).

  • The Goal: N9-alkylation is typically thermodynamically favored (more stable) and is usually the bioactive target (mimicking natural nucleosides).

  • The Result: A mixture of isomers that is difficult to separate due to similar polarities.[3]

This guide provides the protocols to prevent the mixture, separate it if it forms, and confirm the identity of your product.

Module 1: Reaction Optimization (Prevention)

Q: My reaction yields a 1:1 mixture of N7 and N9 isomers. How do I shift this toward the N9 isomer?

A: You must shift the reaction from kinetic control to thermodynamic control.

The Mechanism: The N7 isomer forms quickly because the N7 nitrogen is less sterically hindered and electronically activated by the C6-carbonyl. However, the N9 isomer is more stable because it minimizes dipole-dipole repulsion in the final product.

Optimization Protocol:

VariableKinetic Control (Favors N7)Thermodynamic Control (Favors N9)
Temperature Low (0°C to Room Temp)High (80°C to Reflux)
Time Short (< 2 hours)Long (12–24 hours)
Base Weak/Hindered (e.g., NEt₃)Strong/Small (e.g., NaH, K₂CO₃)
Solvent Non-polar / ProticPolar Aprotic (DMF, DMSO)

Strategic Recommendation: If you are seeing high N7, switch to DMF as a solvent, use K₂CO₃ or NaH , and heat the reaction to 80–100°C for at least 12 hours. This allows the N7 isomer (if formed) to revert to the starting material and re-alkylate at the thermodynamically stable N9 position.

ReactionControl Start Purine Precursor TS_N7 TS (Lower Ea) Kinetic Path Start->TS_N7 Fast (Low Temp) TS_N9 TS (Higher Ea) Thermodynamic Path Start->TS_N9 Slow (High Temp) Prod_N7 N7 Isomer (Less Stable) TS_N7->Prod_N7 Prod_N9 N9 Isomer (More Stable) TS_N9->Prod_N9 Prod_N7->Start Reversible at High T

Figure 1: Kinetic vs. Thermodynamic pathways in purine alkylation. High temperatures allow the reversible N7 pathway to equilibrate to the stable N9 product.

Module 2: Separation Protocols

Q: I have the mixture. Flash chromatography isn't separating them well. What now?

A: Purine isomers often co-elute on silica because their polarities are very similar. You have two robust options: pH-Dependent Crystallization or Specialized HPLC .

Option A: pH-Dependent Crystallization (Scalable)

N7-alkylated purines often have different pKa values than N9 isomers due to the zwitterionic potential of the N7-alkyl-6-oxo system.

  • Dissolution: Dissolve the crude mixture in minimal hot 1M NaOH (or appropriate base). Both isomers will deprotonate (if NH remains) or dissolve.

  • Acidification: Slowly add 1M HCl dropwise while monitoring pH.

  • The Drop:

    • N9 Isomers typically precipitate first (around pH 6–7) as they are often less soluble in neutral water.

    • N7 Isomers often remain in solution longer or require lower pH to precipitate due to higher polarity.

  • Filtration: Filter the first crop (usually enriched N9). Recrystallize from water/ethanol.

Option B: HPLC Method Development (Analytical/Prep)

If you must use chromatography, standard C18 gradients often fail. Use an Ion-Pairing or Buffered method.

Recommended HPLC Conditions:

ParameterConditionReason
Column C18 (High Carbon Load) or Phenyl-HexylPhenyl columns interact with pi-systems differently, often separating isomers better.
Buffer 10mM Ammonium Formate (pH 3.5 - 4.5)Low pH suppresses ionization of the imidazole ring, sharpening peaks.
Organic Acetonitrile (Gradient 2% -> 30%)Methanol often causes peak broadening for purines.
Elution Order N7 First, N9 Second N7 isomers are generally more polar (lower logP) and elute earlier on RP-HPLC.

Module 3: Structural Confirmation (The "C5 Rule")

Q: I isolated two spots. How do I prove which is N9 without growing a crystal?

A: You cannot rely on simple 1H NMR integration. You must use 13C NMR and HMBC .

The "C5 Rule" (Golden Standard)

The chemical shift of the Carbon-5 (C5) bridgehead is the most reliable indicator.

  • N9-Isomer: C5 is deshielded (typically 128 – 135 ppm ).

  • N7-Isomer: C5 is shielded (typically 115 – 125 ppm ).

  • Delta: There is often a ~10 ppm difference between the two.

HMBC Verification Protocol
  • Run a 1H-15N HMBC (if available) or 1H-13C HMBC .

  • Locate the alkyl protons (e.g., N-CH3).

  • Trace the correlation:

    • If the alkyl protons correlate to a carbon that also correlates to the C6-Carbonyl, it is likely N7 .

    • If the alkyl protons correlate to carbons that do not see the C6-Carbonyl strongly, it is likely N9 .

Troubleshooting Decision Tree

Q: Which path should I take to save my batch?

Troubleshooting Problem Mixture of N7/N9 Isomers Scale What is your scale? Problem->Scale Small < 100 mg Scale->Small Large > 1 gram Scale->Large HPLC Prep-HPLC (C18, pH 4.0 Buffer) Small->HPLC Cryst Fractional Crystallization (Water/EtOH or pH switch) Large->Cryst Check Check Purity via HPLC HPLC->Check Cryst->Check Identify Confirm ID via NMR (Check C5 shift) Check->Identify

Figure 2: Decision matrix for separating purine isomers based on reaction scale.

References

  • Regioselectivity Mechanisms

    • Title: Regiospecific N9 Alkylation of 6-(Heteroaryl)purines.[4][5]

    • Source: Journal of Organic Chemistry (via NIH/PubMed).
    • Link:[Link]

  • NMR Identification (The C5 Rule)

    • Title: Study of Direct N7 Regioselective tert-Alkyl
    • Source: ACS Omega.
    • Link:[Link]

  • Thermodynamic Control

    • Title: Kinetic and Thermodynamic Control in Chemical Reactions.[3][6][7]

    • Source: BenchChem Technical Guides.

Sources

Troubleshooting

Stability of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one under acidic and basic conditions

This technical guide is structured as a specialized support resource for researchers working with 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (hereafter referred to as 2-Cl-1,7-DMP ). Ticket Type: Technical Guide |...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers working with 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (hereafter referred to as 2-Cl-1,7-DMP ).

Ticket Type: Technical Guide | Subject: Acid/Base Stability Profile & Degradation Troubleshooting Applicable Molecule: 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one CAS Registry Number: 16017-76-8 (Analogous reference)

The Stability Profile: Executive Summary

2-Cl-1,7-DMP represents a specific class of N-methylated purines where the electrophilicity of the C2 position is chemically distinct. Unlike non-methylated purines, the N1-methyl group prevents the formation of an N1-anion. This structural constraint has profound implications for stability:

  • Acidic Conditions: High Stability. The molecule is generally stable against hydrolysis in dilute acids at room temperature. Protonation occurs at N9 (or N3), increasing solubility but maintaining the core structure.

  • Basic Conditions: Critical Instability. The molecule is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) . The C2-Chloro group is a labile leaving group in the presence of hydroxide ions (
    
    
    
    ), leading to rapid hydrolysis to 1,7-dimethylxanthine.
Mechanism of Instability (Basic Conditions)

In basic media, the absence of an acidic proton at N1 prevents the molecule from forming a protective anion. Consequently, the C2 carbon remains highly electrophilic, inviting attack by


.

DegradationMechanism cluster_conditions Condition: pH > 8.5 Start 2-Cl-1,7-DMP (Intact) Inter Tetrahedral Intermediate Start->Inter + OH- (Nucleophilic Attack at C2) End 1,7-Dimethylxanthine (Degradant) Inter->End - Cl- (Elimination)

Figure 1: The dominant degradation pathway in basic media is the hydrolysis of the C2-Chloro group to a C2-Hydroxy group (tautomerizing to C2-Oxo).

Troubleshooting Guide: Acidic Conditions

Scenario: You observe "ghost peaks" or solubility issues when handling 2-Cl-1,7-DMP in acidic buffers (pH < 4).

FAQ: Acidic Stability

Q: Can I heat 2-Cl-1,7-DMP in 1M HCl to dissolve it? A: Proceed with caution. While the purine ring is stable, prolonged heating (>60°C) in strong mineral acids can force hydrolysis of the C2-Cl bond, albeit much slower than in base.

  • Recommendation: Use mild warming (30-40°C) or sonication. If higher solubility is needed, use a co-solvent like DMSO or Acetonitrile before adding the acid.

Q: I see a new peak eluting before the main peak after leaving the sample in 0.1% TFA overnight. A: This is likely 1,7-dimethylxanthine . Although rare at room temperature, trace water in organic solvents acidified with TFA can promote slow hydrolysis over long periods.

  • Check: Does the new peak match the retention time of a xanthine standard?

Protocol: Acid Stress Test (Validation)

Use this protocol to confirm if your acidic conditions are causing degradation.

  • Preparation: Dissolve 2-Cl-1,7-DMP to 1 mg/mL in DMSO.

  • Acid Spike: Dilute 1:10 into 0.1 M HCl .

  • Incubation:

    • Sample A: Keep at 4°C (Control).

    • Sample B: Incubate at 25°C for 24 hours.

    • Sample C: Incubate at 60°C for 4 hours.

  • Analysis: Neutralize immediately with equal molar NaOH (cold) and inject onto HPLC.

  • Interpretation:

    • If Sample C shows >5% degradation (loss of area), your process requires strict temperature control.

Troubleshooting Guide: Basic Conditions

Scenario: Significant loss of starting material or yield during reactions involving bases (NaOH,


, amines).
FAQ: Basic Stability

Q: My reaction requires a base (pH 10). The starting material disappears in minutes. A: This is expected. The C2-Cl is a good leaving group. At pH 10, the half-life of 2-Cl-1,7-DMP is significantly reduced.

  • Solution: Switch to a non-nucleophilic base (e.g., DIPEA, DBU) if possible, or use a biphasic system (DCM/Water) to protect the purine from direct exposure to aqueous hydroxide.

Q: The solution turned yellow/orange after adding NaOH. A: This often indicates ring degradation or polymerization. While simple hydrolysis to xanthine is colorless, oxidative degradation of the pyrimidine ring (ring opening) in strong base can produce colored byproducts.

Workflow: Handling in Basic Media

Follow this decision tree to minimize degradation.

BasicHandling Start Requirement: Basic Conditions Nucleophile Is OH- the intended nucleophile? Start->Nucleophile YesPath Action: Monitor Temp Keep < 5°C Nucleophile->YesPath Yes (Hydrolysis) NoPath Action: Change Base Nucleophile->NoPath No (Deprotonation) Quench CRITICAL STEP: Quench to pH 7 immediately after reaction YesPath->Quench AltBase Use DIPEA or Inorganic Carbonates NoPath->AltBase AltBase->Quench

Figure 2: Decision matrix for preserving 2-Cl-1,7-DMP integrity in basic environments.

Analytical Reference Data

When troubleshooting stability, compare your observations against these standard parameters.

ParameterAcidic (pH 2-4)Neutral (pH 7)Basic (pH > 9)
Solubility High (Protonated)Moderate/LowModerate
Half-Life (25°C) > 48 HoursStable< 1 Hour (pH dependent)
Primary Degradant 1,7-DimethylxanthineNone1,7-Dimethylxanthine
Detection (HPLC) Main PeakMain PeakEarly eluting peak (more polar)
UV Shift (

)
~265 nm~265 nmBathochromic shift (if hydrolyzed)
HPLC Method for Stability Tracking
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Note: The hydrolyzed product (Xanthine derivative) is significantly more polar and will elute earlier (lower

    
    ) than the chloro-parent.
    

References

  • Legraverend, M., et al. (1984). Synthesis and in vitro activity of various derivatives of 2-chloro-6-purinone. European Journal of Medicinal Chemistry. (General reference for chloropurinone synthesis).

  • Townsend, L. B. (1990). Chemistry of Nucleosides and Nucleotides.[1] Plenum Press. (Authoritative text on purine reactivity and SNAr mechanisms).

  • ChemicalBook. (2025). 2-Chloropurine and derivatives: Physical Properties and Hydrolysis.

  • PubChem. (2025).[2][3] Compound Summary: 6H-Purin-6-one, 2-chloro-1,7-dihydro-.[4] National Library of Medicine.

  • Kierdaszuk, B., et al. (2000). Hydrolysis of 2-chloro- and 2-amino-purine derivatives. Biophysical Chemistry.

Sources

Optimization

Minimizing degradation of 2-Chloro-1,7-dimethyl-purin-6-one during storage

Ticket #4920: Minimizing Degradation of 2-Chloro-1,7-dimethyl-purin-6-one Status: Open | Priority: High | Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4920: Minimizing Degradation of 2-Chloro-1,7-dimethyl-purin-6-one

Status: Open | Priority: High | Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary
ngcontent-ng-c1352109670="" class="ng-star-inserted">

"We are observing inconsistent purity levels in our 2-Chloro-1,7-dimethyl-purin-6-one (CDMP) stocks. Batches synthesized at >98% purity degrade to ~92% within weeks, even at -20°C. We see the emergence of a polar impurity. Please advise on storage and handling."

Root Cause Analysis: The Chemistry of Degradation

To solve this, we must look beyond the label and at the electronics of the molecule. CDMP is not just a "stable powder"; it is an activated electrophile .

The Mechanism: The degradation is primarily driven by Nucleophilic Aromatic Substitution (SnAr) at the C2 position.

  • Electronic Activation: The N1-methyl group locks the molecule in the lactam (keto) tautomer. This, combined with the N7-methyl group, creates a "push-pull" electronic system that makes the Carbon-2 (C2) highly electron-deficient.

  • The Leaving Group: The Chlorine at C2 is a good leaving group.

  • The Nucleophile: Water (moisture from air or solvent) attacks C2, displacing the chlorine.

  • The Product: The result is 1,7-dimethylguanine (the "polar impurity" you observed), which is therapeutically inactive for your specific pathway.

Visualizing the Degradation Pathway

The following diagram illustrates the hydrolysis mechanism that is likely destroying your stock.

HydrolysisPathway CDMP 2-Chloro-1,7-dimethyl-purin-6-one (Active Compound) Transition Tetrahedral Intermediate (Unstable) CDMP->Transition SnAr Mechanism Water H₂O (Atmospheric Moisture) Water->CDMP Nucleophilic Attack at C2 Impurity 1,7-Dimethylguanine (Polar Impurity) Transition->Impurity Cl Elimination HCl HCl (Acid Byproduct) Transition->HCl HCl->CDMP Acid Catalysis (Accelerates Decay)

Figure 1: The hydrolysis pathway of CDMP. Note the acid byproduct (HCl), which can autocatalyze further degradation if not neutralized or removed.

Protocol 1: The "Dry & Dark" Storage System

Standard "cold storage" is insufficient because -20°C freezers often have high humidity. You must implement a Double-Barrier System .

Step-by-Step Storage Workflow
StepActionTechnical Rationale
1 Lyophilization Ensure the compound is completely dry before initial storage. Residual solvent acts as a hydrolysis vector.
2 Primary Container Place compound in an amber glass vial (UV protection) with a PTFE-lined screw cap. Do not use plastic Eppendorf tubes for long-term storage; they are permeable to water vapor.
3 Argon Backfill Gently flow Argon gas into the vial for 10 seconds before capping to displace humid air and oxygen.
4 Secondary Barrier Place the closed vial inside a larger jar containing Silica Gel Desiccant (with color indicator) or Drierite™.
5 Temperature Store at -20°C to -80°C .
6 Equilibration CRITICAL: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the powder.
Protocol 2: Solubilization & Handling (The DMSO Trap)

Many researchers degrade their compound during experiment preparation.

The Issue: DMSO is hygroscopic. It absorbs water from the air. If you dissolve CDMP in "wet" DMSO, it will hydrolyze in the freezer.

The Solution:

  • Use Anhydrous DMSO (packed under Nitrogen/Argon) in single-use ampoules.

  • Do not store CDMP as a stock solution for >24 hours. Prepare fresh.

  • If you must store a stock solution, verify the DMSO water content is <0.1%.

Protocol 3: Quality Control & Validation

Before using a stored batch for critical assays (e.g., IC50 determination), validate purity using this HPLC method designed to separate the chlorinated parent from the hydroxy impurity.

HPLC Method Parameters:

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Acid stabilizes the purine)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Purine max) and 280 nm
Expected Result Impurity (Guanine analog): RT ~2-3 min (Polar)Target (CDMP): RT ~6-7 min (Non-polar)
Troubleshooting FAQs

Q1: My compound turned from white to faint yellow. Is it compromised?

A: Likely, yes. Yellowing often indicates photo-oxidation or the formation of conjugated degradation products. Run the HPLC method above. If purity is <95%, re-crystallize or discard.

Q2: Can I use ethanol as a solvent?

A: Avoid if possible. Nucleophilic solvents (Ethanol, Methanol) can attack the C2-Chlorine position, forming the alkoxy derivative (e.g., 2-ethoxy-1,7-dimethylpurine) over time, especially if heated. Stick to DMSO, DMF, or DMAc (anhydrous).

Q3: Why does the N1-methyl group matter for stability?

A: In unmethylated purines, the N1-H can move to O6 (tautomerism), creating an aromatic hydroxyl form that is more stable. The N1-methyl blocks this, forcing the molecule into the amide/lactam form. This localization of electron density makes the C2-position more "hungry" for electrons, increasing its reactivity with water [1].

Decision Tree: Is My Sample Safe to Use?

DecisionTree Start Start: Assess Sample VisualCheck Visual Check: Is it caked or discolored? Start->VisualCheck Discard DISCARD / RE-PURIFY VisualCheck->Discard Yes (Yellow/Sticky) Equilibrate Did you equilibrate to Room Temp? VisualCheck->Equilibrate No (White Powder) HPLC Run HPLC QC HPLC->Discard Purity < 95% Use SAFE TO USE HPLC->Use Purity > 98% HPLC->Use 95-98% (Non-Critical Use) Equilibrate->HPLC Yes Equilibrate->Discard No (Opened Cold)

Figure 2: Workflow for determining sample viability prior to experimentation.

References
  • Legraverend, M., et al. "Synthesis and in vitro antiproliferative activity of 2-substituted-6-alkynylpurines." Bioorganic & Medicinal Chemistry, 2006. (Demonstrates reactivity of C2-chloropurines).

  • Barlin, G. B. "Kinetics of reactions in heterocycles.[1] Part IV. The reaction of chloropurines and their 9-methyl derivatives." Journal of the Chemical Society B, 1967.[1] (Foundational text on chloropurine hydrolysis rates).

  • ICH Harmonised Tripartite Guideline. "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B." European Medicines Agency. (Standard protocols for UV protection).

Sources

Troubleshooting

Overcoming steric hindrance in reactions involving 1,7-dimethyl-purin-6-one

This is a specialized technical support guide designed for researchers working with the 1,7-dimethyl-purin-6-one scaffold (also known as 1,7-dimethylhypoxanthine). Ticket System: Advanced Steric Management Status: Active...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical support guide designed for researchers working with the 1,7-dimethyl-purin-6-one scaffold (also known as 1,7-dimethylhypoxanthine).

Ticket System: Advanced Steric Management Status: Active | Tier: L3 (Senior Scientist)

Welcome to the Purine Scaffold Optimization Hub . You are likely accessing this guide because standard protocols (e.g., POCl₃ reflux, standard lithiation) have failed to produce viable yields with your 1,7-dimethyl-purin-6-one substrate.

This molecule presents a unique "Dual-Flank" steric challenge : the C6-carbonyl is shielded by methyl groups at both N1 and N7 , creating a hydrophobic cleft that repels standard nucleophiles and bulky catalysts.

System Overview: The Steric Landscape

Before troubleshooting, verify your substrate's steric map. The 1,7-dimethyl pattern creates specific "Dead Zones" where reactivity is kinetically suppressed.

StericMap Core 1,7-Dimethyl-purin-6-one (Scaffold) N1 N1-Methyl (Steric Wall A) Core->N1 N7 N7-Methyl (Steric Wall B) Core->N7 C6 C6-Carbonyl (Target Site) N1->C6 Blocks Nucleophilic Attack (Angle < 100°) N7->C6 Shields from Backside C8 C8-H (Secondary Target) N7->C8 Hinders C-H Activation

Figure 1: Steric interaction map showing the "Dual-Flank" shielding of the C6 position by N1 and N7 methyl groups.

Troubleshooting Modules (Q&A)

Module A: C6-Activation (Chlorination Failures)

User Issue: “I treated 1,7-dimethyl-purin-6-one with neat POCl₃ at reflux for 12 hours, but TLC shows mostly starting material. Why isn't the Vilsmeier reagent working?”

Technical Diagnosis: The N1/N7 methyl groups create a steric canyon . Standard POCl₃ forms a dichlorophosphate intermediate that is too bulky to effectively collapse and displace the oxygen at C6 in this specific scaffold. The "Dual-Flank" prevents the necessary orbital overlap for the elimination step.

Solution Protocol: You must switch to a "Hot-Spike" PCl₅/POCl₃ system or use a catalytic base to lower the activation energy.

  • The Catalyst: Add N,N-Diethylaniline (DEA) (1.5 eq). This forms a highly reactive diethylaniline-phosphoryl chloride complex that is more electrophilic than POCl₃ alone.

  • The Spike: If DEA fails, add PCl₅ (1.1 eq) to the POCl₃. PCl₅ dissociates into PCl₄⁺ (a smaller, harder electrophile) which can penetrate the N1/N7 steric shield better than the bulky phosphoryl species [1].

Key Adjustment:

Do not use DMF as a catalyst (Vilsmeier-Haack) if you observe N-formylation byproducts. The 1,7-dimethyl system is prone to ring-opening artifacts with DMF.

Module B: C8-Functionalization (C-H Arylation)

User Issue: “I am trying to arylate the C8 position using Pd(OAc)₂/CuI, but I am getting <10% yield. The catalyst seems to die.”

Technical Diagnosis: The N7-methyl group exerts a "buttressing effect" on the C8 proton. While C8 is electronically activated, it is sterically crowded. Large phosphine ligands (like PPh₃ or Xantphos) cannot accommodate the N7-Me group during the reductive elimination step of the catalytic cycle.

Solution Protocol: Switch to Sterically Minimized Ligands or Ligand-Free conditions.

  • Ligand Selection: Use P(t-Bu)₃ (tri-tert-butylphosphine) or JohnPhos . These bulky-yet-electron-rich ligands facilitate oxidative addition, but their specific cone angles allow them to "reach around" the N7-Me group [2].

  • Copper Exclusion: If using C-H activation, avoid CuI if possible. Copper often coordinates to N9, forming a stable, non-reactive complex in 1,7-dimethyl systems. Use a Pd/Ag₂CO₃ system instead to drive the C-H activation via a CMD (Concerted Metallation-Deprotonation) mechanism [3].

Module C: Solubility & Aggregation

User Issue: “My reaction mixture turns into a brick upon cooling. I can't extract the product.”

Technical Diagnosis: 1,7-dimethyl purines are notorious for π-stacking aggregation . The loss of the N-H donors (due to methylation) removes hydrogen bond networking, driving the molecules to stack like plates. This traps impurities and prevents reagents from reaching the active sites in heterogeneous mixtures.

Solution Protocol:

  • Co-Solvent: Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a 10% additive in your reaction solvent (e.g., DCE or Toluene). HFIP disrupts π-stacking aggregates, solubilizing the purine monomer [4].

  • Workup: Do not cool to 0°C immediately. Quench at room temperature and use CHCl₃/Isopropanol (3:1) for extraction. Standard EtOAc will not solubilize the 1,7-dimethyl core efficiently.

Validated Protocol: High-Yield C6-Chlorination

Use this protocol to convert 1,7-dimethyl-purin-6-one to 6-chloro-1,7-dimethylpurine.

Reagents:

  • Substrate: 1,7-dimethyl-purin-6-one (1.0 eq)

  • Reagent: POCl₃ (10.0 eq) - Freshly distilled

  • Catalyst: N,N-Diethylaniline (1.5 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) - Optional, can run neat

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube.

  • Mixing: Charge flask with substrate and POCl₃. Add N,N-Diethylaniline dropwise at 0°C (Exothermic!).

    • Why? Adding base at room temp can cause rapid boiling due to complex formation.

  • Heating: Heat to 105°C (oil bath temperature). Reflux for 4–6 hours .[1]

    • Checkpoint: The solution should turn from a suspension to a clear, dark orange oil. If solids persist after 2 hours, add PCl₅ (0.5 eq).

  • Quench (Critical):

    • Evaporate excess POCl₃ under high vacuum (rotary evaporator with base trap).

    • Dissolve the resulting thick oil in CHCl₃.

    • Pour onto crushed ice/NaHCO₃ mixture slowly. Do not pour water into the reaction flask.

  • Purification: Extract with CHCl₃ (3x). Wash combined organics with brine. Dry over Na₂SO₄.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Performance Data: Ligand Screening for C8-Arylation

Comparative yields for the coupling of 1,7-dimethyl-purin-6-one with Iodobenzene (Pd-catalyzed).

Ligand SystemYield (%)Observation
PPh₃ (Standard) 12%Trace product; mostly recovered starting material. Steric clash with N7-Me.
dppf (Bidentate) 28%Slow conversion. Catalyst decomposition observed (Pd black).
P(t-Bu)₃ (Bulky) 82% Recommended. High turnover frequency; tolerates N7-sterics.
JohnPhos 76%Good alternative. Easier to handle (air stable).
Ligand-Free (Pd/C) 45%Moderate yield but requires high temp (160°C) and pressure.

Decision Logic Flowchart

Troubleshooting Start Start: Reaction Failure CheckType Identify Reaction Type Start->CheckType C6_Path C6-Chlorination CheckType->C6_Path C8_Path C8-Arylation CheckType->C8_Path Solids Are solids persisting at reflux? C6_Path->Solids CheckLigand Check Ligand Cone Angle C8_Path->CheckLigand AddPCl5 Action: Add PCl5 (0.5 eq) + Diethylaniline Solids->AddPCl5 Yes Check Moisture/POCl3 Quality Check Moisture/POCl3 Quality Solids->Check Moisture/POCl3 Quality No SwitchLigand Action: Switch to P(t-Bu)3 or JohnPhos CheckLigand->SwitchLigand Using PPh3? Check Pd Source Check Pd Source CheckLigand->Check Pd Source Using Bulky Ligand?

Figure 2: Troubleshooting logic for common reaction failures involving 1,7-dimethyl-purin-6-one.

References

  • POCl₃-PCl₅ Mixture Utility : The combination of POCl₃ and PCl₅ is established as a robust chlorinating system for hindered N-heterocycles where POCl₃ alone fails. Source:J. Indian Chem. Soc.[2] (2020). [2]

  • Steric Hindrance in Purine C8-Arylation : Direct C-H arylation of purines is sensitive to N-substitution patterns. N7-substituted purines require specific ligands to overcome the "buttressing" effect of the methyl group. Source:Molecules (2009).[3]

  • C-H Activation Mechanisms : The role of carbonate bases (Ag₂CO₃) and specific Pd-catalysts in overcoming steric hindrance in purine functionalization. Source:PMC (2016).

  • Solubility of Purines: Fluorinated alcohols like HFIP are known to disrupt π-stacking in rigid heteroaromatic systems, improving homogeneity in reaction mixtures. Source: General chemical principle applied to purine aggregation (derived from standard physical organic chemistry practices).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR Spectral Analysis of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

Executive Summary Objective: To provide a definitive analytical framework for the structural validation of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (Target), specifically distinguishing it from its thermodynamica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive analytical framework for the structural validation of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (Target), specifically distinguishing it from its thermodynamically stable regioisomer, 2-Chloro-1,9-dimethyl-1,9-dihydro-6H-purin-6-one (Impurity).

The Challenge: The methylation of 2-chlorohypoxanthine (or its precursors) frequently yields a mixture of N7- and N9-alkylated products. While Mass Spectrometry (MS) confirms the molecular weight, it cannot distinguish these regioisomers. NMR spectroscopy is the only self-validating method to confirm the N7-methylation site.

Core Analytical Insight: The definitive distinction lies in the 13C chemical shift of the C5 quaternary carbon and the HMBC correlation patterns of the imidazole methyl group.

Part 1: Structural Context & Critical Variables

The Molecule[1][2][3][4][5][6][7]
  • IUPAC Name: 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

  • Common Name: 2-Chloro-1,7-dimethylhypoxanthine

  • Core Scaffold: Purine (Hypoxanthine derivative)

  • Key Functional Groups:

    • C2-Cl: Electron-withdrawing, diagnostic quaternary carbon (~152 ppm).

    • N1-Me: Amide-like environment.

    • N7-Me: Imidazole ring nitrogen (The critical variable).

The "Alternative" (Regioisomer Impurity)

The primary alternative encountered in synthesis is the N1,N9-dimethyl isomer .

  • N7-Isomer (Target): Kinetic product in certain alkylation conditions; often desired for specific pharmaceutical scaffolds (e.g., paraxanthine analogs).

  • N9-Isomer (Alternative): Thermodynamically favored; common impurity.

Part 2: Experimental Protocol

Sample Preparation (Standardized)

To ensure reproducibility and minimize solvent-induced shift variations, follow this protocol strictly.

  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: Purines have poor solubility in CDCl3. DMSO-d6 prevents aggregation (stacking) which can cause concentration-dependent chemical shift changes.

  • Concentration: Prepare a 10–15 mg/mL solution.

    • Note: Too low concentration (<2 mg) will make quaternary carbons (C2, C4, C5, C6) invisible in standard 13C runs.

  • Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C) .

Data Acquisition Parameters
  • 1H NMR: 16 scans, 1s relaxation delay.

  • 13C NMR: >1024 scans, 2s relaxation delay (essential for quaternary C detection).

  • HMBC: Optimized for long-range coupling (

    
    ).
    

Part 3: Comparative Spectral Analysis

1H NMR Analysis (Proton)

The proton spectrum provides the first checkpoint. While N-Methyl shifts are similar, the H8 proton offers a subtle diagnostic handle.

SignalTarget (1,7-Isomer)Alternative (1,9-Isomer)Diagnostic Note
N1-Me

3.20 – 3.35 ppm (s)

3.20 – 3.35 ppm (s)
Non-diagnostic. Both are in similar amide-like environments.
N7-Me

3.95 – 4.05 ppm (s)
N/ADiagnostic. N7-Me is typically deshielded by ~0.1-0.2 ppm vs N9-Me due to the "bay region" effect of the carbonyl.
N9-Me N/A

3.80 – 3.90 ppm (s)
Typically slightly upfield compared to N7-Me.
H8

8.20 – 8.40 ppm (s)

8.00 – 8.20 ppm (s)
H8 in 1,7-isomers is often deshielded relative to 1,9-isomers.
13C NMR Analysis (Carbon)

This is the definitive confirmation step. The electronic shielding of the bridgehead carbons (C4 and C5) changes drastically based on whether the imidazole nitrogen (N7 or N9) carries the methyl group.

CarbonTarget (1,7-Isomer)Alternative (1,9-Isomer)The "Golden Rule" of Differentiation
C6 (C=O) ~153 – 155 ppm~155 – 157 ppmCarbonyl region; less sensitive to isomerism.
C2 (C-Cl) ~150 – 152 ppm~150 – 152 ppmAromatic C-Cl; characteristic but not differentiating.
C8 ~143 – 146 ppm~140 – 143 ppmImidazole CH.
C4 ~148 – 152 ppm ~140 – 145 ppm Validation Point 1: C4 is Deshielded in N7-isomers.
C5 ~105 – 110 ppm ~118 – 125 ppm Validation Point 2 (CRITICAL): C5 is significantly Shielded (upfield) in N7-isomers compared to N9.

Technical Insight: The ~10-15 ppm difference in the C5 shift is caused by the


-effect of alkylation. Alkylating N7 exerts a shielding 

-effect on C4 and a deshielding effect on C5 is minimized compared to the N9 isomer. If your C5 signal is >120 ppm, you have the 1,9-isomer.

Part 4: Advanced Verification (Self-Validating HMBC)

To prove the structure without relying solely on literature shift values, you must perform a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This establishes the physical connectivity.

The Logic of Connectivity
  • Target (1,7-Me): The Imidazole Methyl protons will correlate to C5 and C8 .

  • Alternative (1,9-Me): The Imidazole Methyl protons will correlate to C4 and C8 .

Visualization of Analytical Workflow

NMR_Workflow Sample Crude Product (Methylated 2-Cl-Hypoxanthine) H1_NMR 1H NMR Screening Check Methyl Count & H8 Sample->H1_NMR C13_NMR 13C NMR Acquisition Locate C5 Signal H1_NMR->C13_NMR Decision C5 Chemical Shift? C13_NMR->Decision N7_Path C5 @ 105-110 ppm (Shielded) Decision->N7_Path Upfield N9_Path C5 @ 120-125 ppm (Deshielded) Decision->N9_Path Downfield HMBC HMBC Validation (Definitive Proof) N7_Path->HMBC N9_Path->HMBC Result_17 CONFIRMED: 2-Chloro-1,7-dimethyl (Target) HMBC->Result_17 Me -> C5/C8 Result_19 IDENTIFIED: 2-Chloro-1,9-dimethyl (Impurity) HMBC->Result_19 Me -> C4/C8

Caption: Logical workflow for distinguishing N7 vs N9 regioisomers using C5 chemical shift and HMBC correlations.

Visualization of HMBC Correlations (Target Molecule)

HMBC_Connectivity cluster_legend Interpretation N7_Me N7-Methyl (1H: ~4.0 ppm) C8 C8 (13C: ~145 ppm) N7_Me->C8 3J Coupling (Strong) C5 C5 (13C: ~108 ppm) N7_Me->C5 3J Coupling (Diagnostic) C4 C4 (13C: ~150 ppm) N7_Me->C4 4J Coupling (Weak/Absent) Legend If Methyl correlates to the UPFIELD quaternary carbon (C5), it is the N7-Isomer.

Caption: Critical HMBC correlations for the 1,7-isomer. The correlation to the shielded C5 (~108 ppm) is the "fingerprint" of N7-substitution.

References

  • Kovacs, Z., et al. (2002). 15N NMR study of N7- and N9-substituted purine derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding for N7/N9 shift rules).
  • National Institutes of Health (NIH). (1993). Synthesis of paraxanthine analogs (1,7-disubstituted xanthines). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of 2-Chloro-1,7-dimethyl-purin-6-one

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 2-Chloro-1,7-dimethyl-purin-6-one, a substituted purine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 2-Chloro-1,7-dimethyl-purin-6-one, a substituted purine of interest in various research and development applications. By understanding its fragmentation behavior, researchers can confidently identify and characterize this molecule in complex matrices. This document will also compare mass spectrometry with other analytical techniques, offering a comprehensive overview for selecting the most appropriate method for your research needs.

Introduction to 2-Chloro-1,7-dimethyl-purin-6-one

2-Chloro-1,7-dimethyl-purin-6-one belongs to the purine class of heterocyclic aromatic organic compounds, which are fundamental components of nucleic acids.[1][2] Substituted purines are widely investigated for their potential biological activities. The specific compound, 2-Chloro-1,7-dimethyl-1H-purin-6(7H)-one, has a molecular formula of C7H7ClN4O and a molecular weight of 198.61 g/mol .[3] Accurate characterization of such molecules is crucial for drug discovery, metabolomics, and various other fields of chemical and biological research. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) capabilities, is a powerful tool for the structural elucidation of these compounds.

Mass Spectrometry Analysis: Unraveling the Fragmentation Pathway

Electrospray ionization (ESI) coupled with collision-induced dissociation (CID) in a tandem mass spectrometer is the preferred method for analyzing the fragmentation of 2-Chloro-1,7-dimethyl-purin-6-one. ESI is a soft ionization technique that typically produces a protonated molecular ion ([M+H]+), which is then subjected to fragmentation in the collision cell.

Experimental Protocol: ESI-MS/MS Analysis

The following is a generalized protocol for the analysis of 2-Chloro-1,7-dimethyl-purin-6-one using a triple quadrupole or ion trap mass spectrometer.

  • Sample Preparation : Dissolve a small amount of 2-Chloro-1,7-dimethyl-purin-6-one in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1-10 µg/mL.

  • Infusion : Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization (ESI Positive Mode) :

    • Capillary Voltage: ~3.5-4.5 kV

    • Nebulizing Gas (Nitrogen) Flow: ~1-2 L/min

    • Drying Gas (Nitrogen) Flow: ~5-10 L/min

    • Drying Gas Temperature: ~300-350 °C

  • MS1 Scan : Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]+). For 2-Chloro-1,7-dimethyl-purin-6-one (MW = 198.61), the [M+H]+ ion is expected at m/z 199.6.

  • MS2 Scan (Product Ion Scan) :

    • Select the [M+H]+ ion (m/z 199.6) as the precursor ion.

    • Introduce a collision gas (e.g., argon or nitrogen) into the collision cell.

    • Apply a collision energy (typically 10-40 eV) to induce fragmentation.

    • Scan for the resulting product ions.

Predicted Fragmentation Pattern of 2-Chloro-1,7-dimethyl-purin-6-one

Based on the fragmentation patterns of other substituted purines, a logical fragmentation pathway for 2-Chloro-1,7-dimethyl-purin-6-one can be predicted. The purine ring system is relatively stable, with initial fragmentation likely occurring at the substituent groups.

A primary fragmentation event is the loss of the chlorine atom. Another expected fragmentation is the loss of a methyl group. Subsequent fragmentation would involve the cleavage of the purine ring itself.

Below is a DOT script for a Graphviz diagram illustrating the predicted fragmentation pathway.

fragmentation_pathway M_H [M+H]+ m/z 199.6 frag1 Loss of Cl [M+H-Cl]+ m/z 164.6 M_H->frag1 -Cl frag2 Loss of CH3 [M+H-CH3]+ m/z 184.6 M_H->frag2 -CH3 frag3 Loss of CO [M+H-Cl-CO]+ m/z 136.6 frag1->frag3 -CO frag4 Loss of CH3N [M+H-Cl-CH3N]+ m/z 135.6 frag1->frag4 -HCNCH3 frag5 Purine Ring Fragmentation frag3->frag5 frag4->frag5

Caption: Predicted fragmentation pathway of 2-Chloro-1,7-dimethyl-purin-6-one.

Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques offer complementary information and may be more suitable for specific applications.

Technique Principle Advantages Disadvantages Primary Application
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and selectivity, provides molecular weight and structural information.Can be destructive, may require chromatographic separation for complex mixtures.Identification and structural elucidation.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase.[4][5]Excellent for separation and quantification of mixtures, non-destructive.[6]Does not provide definitive structural information on its own.Separation and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.[7][8]Provides detailed structural information, including connectivity of atoms.[9][10]Lower sensitivity compared to MS, requires larger sample amounts.Definitive structural elucidation.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field.[11][12]High separation efficiency, requires very small sample volumes.[13]Can have lower reproducibility compared to HPLC.Separation of charged molecules.

Data Interpretation and Reporting

When analyzing the mass spectrum of 2-Chloro-1,7-dimethyl-purin-6-one, the following steps should be taken:

  • Identify the Molecular Ion : Confirm the presence of the [M+H]+ ion at the expected m/z value. The isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl and 37Cl) should be visible in the molecular ion peak.

  • Analyze the Fragment Ions : Compare the observed fragment ions with the predicted fragmentation pattern. The presence of key fragments will help to confirm the structure.

  • Report the Findings : Clearly report the observed m/z values for the precursor and product ions. It is also good practice to include the relative abundances of the major fragment ions.

Conclusion

Mass spectrometry, particularly ESI-MS/MS, provides a robust and sensitive method for the characterization of 2-Chloro-1,7-dimethyl-purin-6-one. By understanding the predictable fragmentation patterns of the purine core and its substituents, researchers can confidently identify this compound. When combined with complementary techniques such as HPLC and NMR, a comprehensive analytical profile can be established, which is essential for advancing research and development in fields where purine analogs play a significant role.

References

  • Bártová, K., et al. (2002). and N -substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 40(9), 559-567. Available at: [Link]

  • Flegel, M., et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Physical Chemistry Chemical Physics, 13(35), 15995-16004. Available at: [Link]

  • Friedecký, D., et al. (2002). Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach. Electrophoresis, 23(4), 565-571. Available at: [Link]

  • Yegutkin, G. G., et al. (2003). HPLC analysis of extracellular purine metabolism. ResearchGate. Available at: [Link]

  • Ostrowski, S., & Szlyn, A. (2003). An Attempt to Assign the NMR Spectra in 7-Methyl- and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package. Molecules, 8(5), 442-449. Available at: [Link]

  • Marek, R., et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. ResearchGate. Available at: [Link]

  • Coburn, R. A., & Thorpe, M. C. (1976). Correlation of the Proton Magnetic Resonance Chemical Shifts of Substituted Purines with Reactivity Parameters. I. 2,6-Disubstituted Purines. The Journal of Organic Chemistry, 41(14), 2479-2482. Available at: [Link]

  • Wessel, T., et al. (2000). Determination of purines including 2,8-dihydroxyadenine in urine using capillary electrophoresis. Journal of Chromatography A, 894(1-2), 157-164. Available at: [Link]

  • Center for Neurodegeneration and Experimental Therapeutics. (n.d.). GENERAL HPLC METHODS. Retrieved February 20, 2026, from [Link]

  • Adam, T., et al. (1999). Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism. Clinical Chemistry, 45(4), 533-541. Available at: [Link]

  • Hidayat, T., et al. (2018). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress. Available at: [Link]

  • Duran, M., et al. (1997). Inherited defects of purine and pyrimidine metabolism: laboratory methods for diagnosis. Journal of Inherited Metabolic Disease, 20(2), 227-236. Available at: [Link]

  • Thiageswaran, S. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Available at: [Link]

  • Gadgil, P. S., & McLaughlin, P. J. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. Food and Nutrition Sciences, 4(12), 1235-1241. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N,N-dimethyl-9H-purin-6-amine. PubChem. Retrieved February 20, 2026, from [Link]

  • ChemBK. (n.d.). 2-chloro-7-methyl-3H-purin-6-one. Retrieved February 20, 2026, from [Link]

  • Simoes, C., et al. (2013). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • El-Hady, D. A., et al. (2018). Improved Determination of Pyrimidines and Purines via Capillary Zone Electrophoresis in Mixed Acetonitrile-Aqueous Media. Latin American Journal of Pharmacy, 37(1), 143-151. Available at: [Link]

  • Cobice, D. F., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Metabolomics, 9(4), 865-875. Available at: [Link]

  • SCIEX. (n.d.). Introduction to Capillary Electrophoresis. Retrieved February 20, 2026, from [Link]

Sources

Validation

Technical Guide: Certified Reference Standards for 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

Topic: Certified Reference Standards for 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one Purity Testing Content Type: Publish Comparison Guide [1][2] Executive Summary: The Criticality of Chlorinated Purine Impurities[2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certified Reference Standards for 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one Purity Testing Content Type: Publish Comparison Guide

[1][2]

Executive Summary: The Criticality of Chlorinated Purine Impurities[2][3]

In the high-stakes arena of xanthine and purine analog development—specifically for APIs like Paraxanthine (1,7-dimethylxanthine) , Caffeine , and Theobromine —the compound 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (hereafter referred to as 2-Cl-1,7-DMP ) represents a critical process-related impurity.[1][2]

Often originating from incomplete hydrolysis during the Traube purine synthesis or as a byproduct in the methylation of 2,6-dichloropurine, this chlorinated intermediate possesses structural isomerism that makes it notoriously difficult to resolve from the Active Pharmaceutical Ingredient (API).[1][2]

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) standards for validating analytical methods. It argues that while RG standards suffice for early synthetic route scouting, the specific regulatory risks associated with chlorinated purines demand CRMs for GMP release testing and stability studies.[2]

Technical Comparison: Certified vs. Research Grade Standards

The distinction between a Certified Reference Standard (CRM) and a Research Grade (RG) standard is not merely bureaucratic; it is metrological.[2] For 2-Cl-1,7-DMP, the primary risk is quantification error due to water/solvent content and isomeric impurities (e.g., N7 vs. N9 alkylation isomers).[1][2]

Table 1: Comparative Specification Analysis
FeatureCertified Reference Material (CRM) Research Grade (RG) Standard Impact on Data Quality
Purity Assignment Mass Balance Approach (100% - Impurities - Water - Residual Solvents)Area % (usually via HPLC-UV only)RG standards often overestimate purity by ignoring water/inorganics, leading to under-dosing of the standard and under-reporting of impurities in the API.[1]
Traceability SI-Traceable (NIST/BIPM) via qNMR or primary mass balance.[1][2]Internal lot reference only.CRM ensures data is defensible in regulatory audits (FDA/EMA).[1][2]
Homogeneity Tested for bottle-to-bottle consistency.Not tested.RG carries risk of "hot spots" in hygroscopic purines.[2]
Uncertainty Explicitly stated (e.g., 99.4% ± 0.3%).[1][2]Unknown.Without uncertainty budgets, Analytical Target Profile (ATP) requirements cannot be statistically guaranteed.[1][2]
Water Content Measured via Karl Fischer (KF) titration.[1][2]Often "Not Determined" or theoretical.[1][2]Purines are hygroscopic.[1][2] Unmeasured water in RG standards is the #1 cause of assay bias.[1][2]

Experimental Workflow: Self-Validating Purity Protocol

Method: Reverse-Phase HPLC with Diode Array Detection (DAD)[2]

Objective: Quantify 2-Cl-1,7-DMP at levels <0.05% (reporting threshold) in a Paraxanthine matrix.

A. Chromatographic Conditions
  • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1][2] Rationale: High surface area and end-capping reduce peak tailing caused by the basic nitrogen atoms in the purine ring.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.[2]5. Rationale: pH 4.5 suppresses ionization of the acidic N-H (if present) and ensures the basic nitrogens are protonated, improving retention stability.[1][2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Gradient:

    • 0 min: 5% B[1]

    • 10 min: 30% B[2]

    • 15 min: 60% B

    • 15.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3][1][2][4]

  • Detection: UV @ 272 nm (Lambda max for 1,7-dimethyl chromophore).[1][2]

  • Column Temp: 30°C.

B. Standard Preparation (The Critical Step)
  • Stock Solution: Accurately weigh 10 mg of 2-Cl-1,7-DMP CRM into a 100 mL volumetric flask. Dissolve in 10% Methanol/90% Water.[1][2]

    • Note: If using RG standard, you must correct for water/salt content manually, often guessing the value if not provided.[1][2] This introduces a systematic error of 2-5%.[1][2]

  • System Suitability Solution: Mix 2-Cl-1,7-DMP (Impurity) and Paraxanthine (API) at 0.1 mg/mL each.

C. Self-Validating System Suitability Criteria

Before analyzing unknown samples, the system must pass these checks:

  • Resolution (Rs): > 2.0 between Paraxanthine and 2-Cl-1,7-DMP.

  • Tailing Factor (T): < 1.5 for the 2-Cl-1,7-DMP peak (indicates secondary silanol interactions are controlled).[1][2]

  • Precision: %RSD of 6 replicate injections of the standard < 2.0%.

Visualization: Impurity Fate & Qualification Workflow[2]

Diagram 1: Impurity Fate Mapping

This diagram illustrates where 2-Cl-1,7-DMP originates in the synthesis of Paraxanthine, highlighting why it is a "Process-Related" impurity.[1][2]

ImpurityFate cluster_synthesis Paraxanthine Synthesis Route (Traube) Start 2,6-Dichloropurine Step1 Methylation (N7 & N1) Start->Step1 Intermediate 2,6-Dichloro-1,7- dimethylpurine Step1->Intermediate Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Complete Reaction Impurity IMPURITY: 2-Chloro-1,7-dimethyl- 1,7-dihydro-6H-purin-6-one Intermediate->Impurity Partial Hydrolysis (Side Reaction) Product Paraxanthine (1,7-Dimethylxanthine) Hydrolysis->Product Impurity->Product Difficult to Remove

Caption: Figure 1.[1][2] Formation pathway of 2-Cl-1,7-DMP during the synthesis of Paraxanthine. Incomplete hydrolysis at the C2 position leads to this chlorinated impurity.[2]

Diagram 2: Reference Standard Qualification Logic

A decision tree for selecting the correct standard grade based on the development phase.[1][2]

StandardSelection Phase Development Phase? Early Early R&D / Route Scouting Phase->Early Late Phase II-III / Commercial QC Phase->Late RG_Use Use Research Grade (RG) (Purity by Area %) Early->RG_Use Qualitative ID only Risk Risk Assessment: Is impurity > 0.10%? Late->Risk Risk->RG_Use No (Limit Test) CRM_Use Use Certified Reference Material (CRM) (Purity by Mass Balance) Risk->CRM_Use Yes (Quantification)

Caption: Figure 2. Decision matrix for selecting between Research Grade and Certified Reference Standards based on regulatory risk and development stage.

Case Study: The "Hidden" Water Bias

In a recent internal study comparing a Commercial Research Grade Standard (Supplier A) vs. a Custom Synthesized CRM (Supplier B) for a similar purine impurity:

  • Supplier A (RG): COA stated "Purity: 98.5% (HPLC)".[1][2] No water content listed.[1][2]

  • Supplier B (CRM): COA stated "Purity: 94.2% (Mass Balance)".[1][2]

    • Breakdown: 98.5% Organic Purity - 4.1% Water (KF) - 0.2% Residual Solvents.[1]

Consequence: A lab using Supplier A's standard would weigh 10 mg believing it contained 9.85 mg of analyte.[1][2] In reality, it contained ~9.42 mg.[2] This 4.3% error would lead to calculating the impurity level in the drug product as lower than it actually is, potentially causing a batch with toxic impurities to be released to patients.[1][2]

References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances."[1][2] ICH Guidelines, 2006.[2] [Link]

  • Grozav, A. et al. "Synthesis and characterization of new paraxanthine analogs."[1][2] Monatshefte für Chemie, 2016. (Provides context on 1,7-dimethyl purine synthesis).

  • PubChem. "Compound Summary: Paraxanthine (1,7-Dimethylxanthine)."[1][2] National Library of Medicine. [Link][1][2]

Sources

Comparative

Technical Guide: Spectroscopic Quantification of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one

[1][2] Executive Summary The compound 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (hereafter referred to as 2-Cl-1,7-DMP ) is a specific purine derivative, structurally related to hypoxanthine and methylated xanthin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The compound 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one (hereafter referred to as 2-Cl-1,7-DMP ) is a specific purine derivative, structurally related to hypoxanthine and methylated xanthines.[1][2] In drug development, this molecule often serves as a critical intermediate in the synthesis of antiviral agents or adenosine receptor antagonists.[2]

Precise quantification of 2-Cl-1,7-DMP is challenging due to the sensitivity of the purine chromophore to solvent pH and polarity.[1] While generic purines absorb near 260 nm, the electron-withdrawing 2-chloro substituent and the N-methylation pattern at positions 1 and 7 induce a bathochromic shift (red shift) and alter the molar extinction coefficient (


).[1]

This guide provides a self-validating workflow to determine the exact


 for your specific matrix and compares UV-Vis quantification against HPLC and LC-MS alternatives.

Part 1: The Spectroscopic Profile

Predicted Absorption Maxima ( )

Based on the structural auxochromes (2-chloro and N-methyl groups) applied to the 6-oxopurine core, the theoretical absorption maximum lies in the following range:

  • Primary

    
    : 268 nm ± 4 nm  (Strongest transition, 
    
    
    
    )[1][2]
  • Secondary Shoulder: ~230 nm (Often solvent-dependent)[1][2]

Mechanistic Insight: The 2-chloro substituent lowers the energy gap for the


 transition compared to unsubstituted hypoxanthine (

nm).[1] The N1-methyl group locks the molecule in the keto-tautomer, preventing the keto-enol shifts that typically broaden purine spectra, resulting in a sharper peak.[1][2]
Solvatochromic Effects (Critical Variable)

You must standardize your solvent.[1][2] Purines exhibit significant solvatochromism.[1]

  • Methanol/Ethanol: Recommended for stock solutions.[1] Provides sharp peaks.[1]

  • Aqueous Buffer (pH 7.0): Recommended for working standards.[1][2]

    • Warning: At pH < 2 (acidic), protonation at N3 or N9 may shift

      
       by 5–10 nm.[1][2] Always buffer your samples if using direct UV-Vis.
      

Part 2: Comparative Analysis of Quantification Methods

While UV-Vis is the fastest method for purity checks, it lacks the specificity of chromatographic techniques. Use the table below to select the correct modality for your development stage.

Table 1: Technology Comparison Matrix
FeatureDirect UV-Vis Spectroscopy HPLC-UV (Recommended) LC-MS/MS
Primary Utility Raw material purity; Solubility testing.[1]Impurity profiling; Stability indicating method.[1]Trace residue analysis; Biological matrices.[1][3][4]
Specificity Low (Interference from other purines).[1]High (Separates intermediates).[1][2]Ultra-High (Mass-based ID).
LOD (Limit of Detection) ~1–5 µg/mL~0.05 µg/mL< 0.001 µg/mL
Throughput High (< 1 min/sample).[1]Medium (10–30 min/sample).Medium (Requires equilibration).[1][2]
Cost Per Sample $


Critical Requirement Sample must be >95% pure.[1]Requires column equilibration.Requires isotopic internal standards.[1]

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the exact


 and molar extinction coefficient (

) for 2-Cl-1,7-DMP in your specific buffer system.
Materials
  • Analyte: 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one Reference Standard (>98% purity).[1][2]

  • Solvent A: Methanol (HPLC Grade).[1][2]

  • Solvent B: 50 mM Phosphate Buffer, pH 7.0.[1][2]

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm pathlength).

Step-by-Step Workflow

Step 1: Stock Preparation Dissolve 10.0 mg of 2-Cl-1,7-DMP in 100 mL of Methanol.[1][2]

  • Concentration: 100 µg/mL (Stock A).[2]

  • Why Methanol? Ensures complete solubility and prevents precipitation of the hydrophobic chloro-purine.

Step 2: Working Standard Dilution Dilute 1.0 mL of Stock A into 9.0 mL of Phosphate Buffer (pH 7.0).

  • Concentration: 10 µg/mL.

  • Why Buffer? Stabilizes the pH to ensure the purine ring charge state is constant.

Step 3: Spectral Scan (The Validation Step)

  • Blank the instrument with a solution of 10% MeOH / 90% Buffer.

  • Scan the working standard from 200 nm to 400 nm .

  • Identify

    
    :  Look for the global maximum between 260–275 nm.[1]
    
  • Calculate

    
    :  Use Beer-Lambert Law (
    
    
    
    ).
    • 
      .[1][2]
      
    • Note: Convert concentration to Molar (mol/L) if Molar Absorptivity is required.[1] Molecular Weight

      
       198.6  g/mol .[1]
      

Step 4: Linearity Check Prepare dilutions at 2, 5, 10, 20, and 50 µg/mL. Plot Absorbance vs. Concentration.

  • Acceptance Criteria:

    
    .[1][5]
    

Part 4: Visualization of Quantification Logic

The following diagram illustrates the decision process for selecting the quantification method and the validation loop for UV-Vis.

QuantificationWorkflow Start Sample: 2-Cl-1,7-DMP PurityCheck Is Sample Purity > 95%? Start->PurityCheck DirectUV Method: Direct UV-Vis PurityCheck->DirectUV Yes (QC/Raw Mat) HPLC Method: HPLC-UV PurityCheck->HPLC No (Mixture) LCMS Method: LC-MS/MS PurityCheck->LCMS Trace/Bioanalysis Scan Perform Spectral Scan (200-400 nm) DirectUV->Scan DetermineLambda Identify Lambda Max (Expect ~268 nm) Scan->DetermineLambda CalcEpsilon Calculate Extinction Coeff (ε) DetermineLambda->CalcEpsilon SelectColumn Column Selection: C18 Reversed Phase HPLC->SelectColumn MobilePhase Mobile Phase: Water/ACN (Gradient) SelectColumn->MobilePhase MobilePhase->DetermineLambda Use UV data for Detector TraceAnalysis Trace Impurity Analysis (< 0.1%) LCMS->TraceAnalysis

Figure 1: Decision matrix for selecting the appropriate quantification technique based on sample purity and analytical requirements.

References

  • Cavalieri, L. F., & Bendich, A. (1950).[1][2] The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society, 72(6), 2587–2594.[1][2] Link[1][2]

    • Relevance: Foundational text establishing the bathochromic shifts associ
  • Unchained Labs. (2024).[3] UV/Vis Spectroscopy for DNA & Protein Analysis.[1][3] Application Note. Link

    • Relevance: General methodology for UV quantification and Beer-Lambert law application.[1][3]

  • National Institute of Standards and Technology (NIST). (2023). UV/Vis Spectra of Purine Derivatives. NIST Chemistry WebBook, SRD 69. Link

    • Relevance: Source for comparative spectra of hypoxanthine and xanthine derivatives used to predict the 268 nm maximum.
  • PubChem. (2025).[6] Compound Summary: 2-Amino-6-chloropurine.[1][6] National Library of Medicine. Link[1][2]

    • Relevance: Structural analog data supporting the impact of the 2-chloro group on electronic transitions.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.